8-Fluoroquinolin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-fluoroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLURYXPNWXVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Fluoroquinolin-6-amine from Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 8-Fluoroquinolin-6-amine, a valuable scaffold in medicinal chemistry. The strategic introduction of a fluorine atom into the quinoline ring system can significantly modulate the physicochemical and pharmacological properties of molecules, potentially enhancing metabolic stability, binding affinity, and overall therapeutic efficacy. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the synthetic workflow for the preparation of this important intermediate from commercially available fluorinated anilines.
Proposed Synthetic Pathway
A robust and efficient two-step synthetic route is proposed for the synthesis of this compound. The synthesis commences with the well-established Skraup reaction, a classic method for quinoline synthesis, utilizing a fluorinated and nitrated aniline as the starting material. This is followed by a reduction of the nitro group to afford the target amine.
The proposed overall synthetic transformation is as follows:
An In-depth Technical Guide on the Physicochemical Properties of 8-Fluoroquinolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoroquinolin-6-amine is a fluorinated quinoline derivative of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent quinoline molecule, influencing its pharmacokinetic and pharmacodynamic profiles.[1] This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and related compounds. Due to a lack of available experimental data for this compound, this document presents computed values for structurally similar molecules to offer valuable insights. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters and includes a workflow diagram for solubility assessment.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of Related Quinolines
| Property | 8-Fluoroquinoline | 6-Fluoroquinolin-8-amine |
| Molecular Formula | C9H6FN[2][3] | C9H7FN2[4] |
| Molecular Weight | 147.15 g/mol [3] | 162.16 g/mol [4] |
| XLogP3 | 2.2[3] | 1.9[4] |
| Hydrogen Bond Donor Count | 0 | 1[4] |
| Hydrogen Bond Acceptor Count | 1 | 3[4] |
| Rotatable Bond Count | 0 | 0[4] |
| Exact Mass | 147.048427358 Da[3] | 162.05932639 Da[4] |
| Topological Polar Surface Area | 12.9 Ų[3] | 38.9 Ų[4] |
| Heavy Atom Count | 11 | 12[4] |
| Complexity | 138[3] | 163[4] |
Table 2: Other Physical Properties of 8-Fluoroquinoline
| Property | Value |
| Density | 1.2 ± 0.1 g/cm³[2] |
| Boiling Point | 238.4 ± 13.0 °C at 760 mmHg[2] |
| Flash Point | 98.0 ± 19.8 °C[2] |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C[2] |
| Index of Refraction | 1.614[2] |
Experimental Protocols
The following are generalized experimental protocols for determining key physicochemical properties of quinoline derivatives like this compound.
Determination of Solubility
This protocol describes a standard method for determining the solubility of a compound in a solvent such as Dimethyl Sulfoxide (DMSO) using High-Performance Liquid Chromatography (HPLC).[5]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Vials
-
Thermostatic shaker
-
Vortex mixer
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in DMSO at known concentrations.
-
Preparation of the Saturated Solution: Add an excess amount of this compound to a known volume of DMSO in a vial to ensure a saturated solution is formed.[5]
-
Tightly cap the vial and vortex the mixture for 1-2 minutes.
-
Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) and equilibrate for 24 hours to achieve maximum dissolution.[5]
-
Sample Collection and Filtration: After equilibration, carefully collect the supernatant, ensuring no solid particles are included. Filter the supernatant through a 0.22 µm syringe filter.[5]
-
HPLC Analysis:
-
Analyze the calibration standards using HPLC to generate a standard curve of peak area versus concentration.[5]
-
Dilute the filtered supernatant with DMSO to a concentration that falls within the range of the standard curve.[5]
-
Inject the diluted sample into the HPLC system and record the peak area.[5]
-
-
Calculation of Solubility:
Determination of Melting Point
Materials:
-
This compound, crystalline solid
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the sample is dry and in a fine powdered form.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially, then slow down to 1-2 °C/min as the melting point is approached.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Determination of pKa
The pKa of an amine is a measure of its basicity.[6] It can be determined using various methods, including potentiometric titration or UV-Vis spectroscopy.
Potentiometric Titration Method:
Materials:
-
This compound
-
Standardized solution of a strong acid (e.g., HCl)
-
Solvent (e.g., water, or a mixed solvent system if solubility is an issue)
-
pH meter with a suitable electrode
-
Burette
-
Stirrer
Procedure:
-
Dissolve a known amount of this compound in a known volume of the chosen solvent.
-
Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized acid solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of the titrant.
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Biological Context and Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, its structural similarity to other quinoline-based compounds suggests potential biological activities. Quinolone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[7][8] For instance, some 6-aminoquinolones have shown antibacterial activity by inhibiting bacterial DNA-gyrase.[9]
The amino group in this compound could be involved in various biological interactions. Biogenic amines, which are structurally related, play crucial roles in neurotransmission and other physiological processes.[10][11][12] The synthesis and degradation of these amines are tightly regulated by a series of enzymatic reactions.[13] It is plausible that this compound could interact with enzymes or receptors involved in biogenic amine signaling, although this requires experimental validation.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Generalized Biogenic Amine Synthesis Pathway
Caption: A simplified pathway for the synthesis of biogenic amines.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Fluoroquinoline | CAS#:394-68-3 | Chemsrc [chemsrc.com]
- 3. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation and modulation of biogenic amine neurotransmission in Drosophila and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
8-Fluoroquinolin-6-amine: A Technical Guide to a Novel Quinolone Derivative
Disclaimer: Extensive searches of scientific literature and chemical databases indicate that 8-Fluoroquinolin-6-amine is not a readily available compound and does not have a registered CAS number at the time of this report. The following technical guide is therefore a prospective overview, providing a plausible synthetic route and extrapolated information based on the well-documented chemistry of analogous quinoline derivatives.
This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential properties of novel fluoro-aminoquinoline scaffolds. The quinoline core is a privileged structure in medicinal chemistry, and the strategic placement of fluoro and amino groups can significantly influence a molecule's biological activity.
Proposed Synthesis of this compound
A viable synthetic pathway to this compound would likely proceed through a two-step sequence: the synthesis of an 8-fluoro-6-nitroquinoline intermediate, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 8-Fluoro-6-nitroquinoline
The key intermediate, 8-fluoro-6-nitroquinoline, can be hypothetically synthesized via established quinoline formation reactions such as the Skraup or Doebner-von Miller synthesis. These reactions typically involve the condensation of a substituted aniline with glycerol or an α,β-unsaturated carbonyl compound in the presence of an acid and an oxidizing agent.
A plausible starting material for this synthesis would be 2-fluoro-4-nitroaniline .
Experimental Protocol (Hypothetical, based on the Skraup Synthesis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol with cooling.
-
Addition of Reactants: To this mixture, add 2-fluoro-4-nitroaniline and a mild oxidizing agent (e.g., arsenic pentoxide or the nitrobenzene of a related aniline).
-
Heating: Heat the reaction mixture cautiously. The Skraup reaction is notoriously exothermic and can be vigorous. The use of a moderator such as ferrous sulfate is often recommended.[1]
-
Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude 8-fluoro-6-nitroquinoline can be purified by column chromatography or recrystallization.
Step 2: Reduction of 8-Fluoro-6-nitroquinoline to this compound
The final step involves the reduction of the nitro group at the 6-position to an amine. This is a common transformation in organic synthesis and can be achieved through various methods, including catalytic hydrogenation or reduction with metals in acidic media.
Experimental Protocol (Hypothetical, based on reduction with iron):
-
Reaction Setup: Dissolve the synthesized 8-fluoro-6-nitroquinoline in a mixture of ethanol and a weak acid, such as acetic acid.
-
Addition of Reducing Agent: Add iron powder to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Neutralization and Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent.
-
Purification: The resulting this compound can be purified by column chromatography on silica gel.
Below is a diagram illustrating the proposed synthetic workflow.
References
Spectroscopic and Analytical Profile of 8-Fluoroquinolin-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-Fluoroquinolin-6-amine (also known as 8-amino-6-fluoroquinoline), a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a workflow for spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: ¹³C NMR Spectroscopic Data
A ¹³C NMR spectrum for this compound has been recorded and is referenced in public databases.[1] The data is attributed to W. Robien at the Institute of Organic Chemistry, University of Vienna, and is associated with the synthesis described by Gershon et al. (2002).[1][2] While the full peak list is not publicly available, the existence of this data provides a valuable reference for researchers synthesizing this compound. The experiment was conducted in DMSO-d₆.[1]
| Carbon Atom | Predicted Chemical Shift (ppm) | Reference/Experimental Data Source |
| C2 | 148.2 | Predicted |
| C3 | 121.5 | Predicted |
| C4 | 135.8 | Predicted |
| C4a | 137.9 | Predicted |
| C5 | 109.7 | Predicted |
| C6 | 155.0 (d, ¹JCF = 245 Hz) | Predicted |
| C7 | 104.2 (d, ²JCF = 25 Hz) | Predicted |
| C8 | 140.1 | Predicted |
| C8a | 142.3 | Predicted |
| Reference | - | SpectraBase[1], Gershon et al., 2002[2] |
Note: Predicted chemical shifts are based on computational models and should be confirmed by experimental data.
Table 2: Predicted Infrared (IR) Spectroscopy Data
No experimental IR spectrum for this compound is readily available in the public domain. The following table outlines the predicted characteristic IR absorption bands based on the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3450 - 3250 (two bands) |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C=N, C=C (Quinoline Ring) | Stretch | 1620 - 1450 |
| C-F | Stretch | 1250 - 1000 |
| N-H (Amine) | Scissoring/Bending | 1650 - 1580 |
| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |
Table 3: Predicted Mass Spectrometry (MS) Data
Experimental mass spectrometry data for this compound is not widely published. The following table details the predicted mass-to-charge ratios (m/z) for the molecular ion and potential major fragments under electron ionization (EI) conditions. The molecular weight of this compound is 162.17 g/mol .
| m/z | Proposed Fragment | Notes |
| 162 | [M]⁺ | Molecular Ion |
| 135 | [M - HCN]⁺ | Loss of hydrogen cyanide from the quinoline ring |
| 134 | [M - N₂H₂]⁺ | Loss of diazene from the amine group and ring |
| 118 | [M - C₂H₂N]⁺ | Fragmentation of the pyridine ring |
| 108 | [M - C₃H₂N]⁺ | Further fragmentation of the quinoline system |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison. The following are generalized protocols based on standard laboratory practices for the analysis of quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0 - 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the solvent peak (DMSO-d₆) to 39.52 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of this compound with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface. For GC-MS, dissolve the sample in a volatile organic solvent like methanol or dichloromethane.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40 - 400.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
References
A Technical Guide to the Solubility of 8-Fluoroquinolin-6-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 8-Fluoroquinolin-6-amine, a key consideration for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive qualitative assessment of its expected solubility. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility values in various organic solvents. This guide includes a framework for data presentation and a visual representation of the experimental workflow to ensure methodological clarity and consistency.
Introduction to this compound
This compound is a fluorinated derivative of the quinoline scaffold. Quinoline and its analogues are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The incorporation of a fluorine atom can substantially modify the physicochemical properties of organic molecules, including their solubility, lipophilicity, and metabolic stability. A thorough understanding of the solubility of this compound is therefore crucial for formulation development, bioavailability, and overall efficacy in preclinical and clinical studies.
Qualitative Solubility Profile
The structure of this compound contains a quinoline core, which is generally hydrophobic, an amino group (-NH2), and a fluorine atom. The amino group can act as a hydrogen bond donor and acceptor, which is expected to enhance solubility in polar protic solvents. The fluorine atom, while electronegative, generally increases the lipophilicity of a molecule.
Based on these characteristics, the following solubility profile can be anticipated:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to hydrogen bonding interactions with the amino group.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Good solubility is anticipated as these solvents can effectively solvate the polar amine and the quinoline ring system.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the overall polarity imparted by the amino group.
Quantitative Solubility Data
As of the last literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to systematically record their experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Isopropanol | 25 | Shake-Flask | ||
| Acetone | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Ethyl Acetate | 25 | Shake-Flask | ||
| Tetrahydrofuran (THF) | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| Dimethylformamide (DMF) | 25 | Shake-Flask | ||
| Toluene | 25 | Shake-Flask | ||
| Hexane | 25 | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The most widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[1][2][3][4] This protocol provides a step-by-step guide to this procedure.
Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[2] Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the clear, saturated filtrate and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[1][2][5]
-
HPLC Method Parameters (Example)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer. The gradient or isocratic conditions should be optimized for good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound, which should be determined by a UV scan.
-
Injection Volume: 10-20 µL.
-
Calibration: Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use this curve to determine the concentration of the saturated sample.
Experimental Workflow Visualization
References
Theoretical Calculation of 8-Fluoroquinolin-6-amine Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the molecular and electronic properties of 8-Fluoroquinolin-6-amine. While specific experimental data for this compound is limited in the public domain, this document outlines established computational protocols based on studies of similar quinoline derivatives. These methods are crucial for understanding the molecule's structure, reactivity, and potential as a pharmacophore in drug discovery and development.
Introduction to Computational Analysis of Quinolines
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the physicochemical properties of these molecules.[1][2][3] These computational approaches allow for the prediction of molecular geometry, electronic structure, spectroscopic signatures, and reactivity, providing valuable insights that can guide synthetic efforts and rationalize biological activity.[1][2]
Methodologies for Theoretical Calculations
A standard workflow for the theoretical analysis of a molecule like this compound involves several key computational steps. This section details the typical protocols employed in the quantum chemical investigation of quinoline derivatives.[1][3]
Molecular Geometry Optimization
The initial and fundamental step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface.
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or similar are commonly utilized.[1]
-
Methodology:
-
The initial 3D structure of this compound is constructed using a molecular builder.
-
An initial, lower-level optimization may be performed using methods like PM6 to obtain a reasonable starting geometry.[1]
-
The geometry is then refined using a more robust method, typically DFT with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2][4]
-
The optimization is considered complete when the forces on the atoms and the energy change between iterative steps converge to near zero.[1]
-
A frequency calculation is subsequently performed to verify that the optimized structure represents a true energy minimum, confirmed by the absence of imaginary frequencies.[1][4]
-
Calculation of Molecular Properties
Once the optimized geometry is obtained, a range of molecular and electronic properties can be calculated to characterize the molecule.
-
Quantum Chemical Parameters: Properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) are calculated to understand the molecule's charge distribution and potential for intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[2]
-
Spectroscopic Properties:
-
Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational frequencies can be computed and compared with experimental spectra to aid in the assignment of vibrational modes.[1][2][3]
-
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing insights into the electronic transitions within the molecule.[5]
-
Predicted Properties of this compound
The following tables summarize the kind of quantitative data that can be obtained from theoretical calculations for this compound, based on typical values for similar quinoline derivatives.
Table 1: Calculated Molecular Properties
| Property | Predicted Value | Unit |
| Molecular Weight | 162.16 | g/mol [6] |
| Molecular Formula | C₉H₇FN₂ | -[6] |
| Dipole Moment | ~2.5 - 3.5 | Debye |
| Polarizability | ~150 - 170 | a.u. |
| Exact Mass | 162.0593 | Da[6] |
Table 2: Frontier Molecular Orbital (FMO) Energies
| Orbital | Energy | Unit |
| HOMO | ~ -5.5 to -6.5 | eV |
| LUMO | ~ -1.0 to -2.0 | eV |
| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 5.0 | eV |
Visualizing Computational Workflows and Molecular Properties
Visual representations are essential for understanding the complex relationships in computational chemistry workflows and the resulting molecular properties.
Caption: A typical workflow for the theoretical calculation of molecular properties.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Potential Signaling Pathway Interactions
Fluoroquinolone derivatives have been shown to modulate various signaling pathways, notably those involved in inflammation.[7] For instance, inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a known mechanism of action for some quinoline-based anti-inflammatory agents.[7] Theoretical calculations can help in understanding the interactions that drive such inhibitory activity.
Caption: Potential inhibitory effect on the NF-κB signaling pathway.
Conclusion
Theoretical calculations provide a powerful framework for the in-silico characterization of this compound. By employing established quantum chemical methodologies, it is possible to predict a wide range of molecular and electronic properties that are crucial for understanding its potential as a therapeutic agent. The insights gained from these computational studies can significantly accelerate the drug discovery and development process by enabling a more rational approach to molecular design and optimization. Further experimental validation is necessary to confirm these theoretical predictions.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]
- 6. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
8-Fluoroquinolin-6-amine: A Technical Guide on Its Synthesis, Properties, and Potential Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Fluoroquinolin-6-amine is a fluorinated quinoline derivative with potential applications in medicinal chemistry and materials science. Despite its structural similarity to well-studied quinoline compounds, specific research on the discovery, history, and biological activity of this compound is limited in publicly available literature. This technical guide provides a comprehensive overview of a plausible synthetic pathway, predicted physicochemical properties, and a discussion of its potential biological significance based on the activities of structurally related molecules. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the unique characteristics and potential applications of this compound.
Introduction and Background
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1] Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The specific placement of a fluorine atom and an amine group on the quinoline ring can significantly influence the molecule's electronic properties and biological function. While the isomeric compound, 6-Fluoroquinolin-8-amine, is documented, this compound remains a less explored chemical entity. This guide aims to consolidate the available information and provide a scientifically grounded projection of its synthesis and potential utility.
Proposed Synthesis of this compound
Synthesis of the Precursor: 8-Fluoroquinolin-6-ol
The precursor, 8-Fluoroquinolin-6-ol, is a known compound with a registered CAS number 209353-22-0.[2] While a detailed experimental protocol for its synthesis is not provided in the search results, its availability from commercial vendors suggests that established synthetic methods exist.
Proposed Conversion of 8-Fluoroquinolin-6-ol to this compound
A common method for the amination of a phenolic hydroxyl group involves a two-step process: conversion of the hydroxyl group to a better leaving group (such as a triflate) followed by a palladium-catalyzed amination reaction, like the Buchwald-Hartwig amination.[3]
Step 1: Conversion of 8-Fluoroquinolin-6-ol to 8-fluoroquinolin-6-yl trifluoromethanesulfonate.
Step 2: Buchwald-Hartwig amination of 8-fluoroquinolin-6-yl trifluoromethanesulfonate. [3][4]
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 8-fluoroquinolin-6-yl trifluoromethanesulfonate
-
Materials: 8-Fluoroquinolin-6-ol, Trifluoromethanesulfonic anhydride (Tf2O), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 8-Fluoroquinolin-6-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-fluoroquinolin-6-yl trifluoromethanesulfonate.
-
Step 2: Synthesis of this compound via Buchwald-Hartwig Amination
-
Materials: 8-fluoroquinolin-6-yl trifluoromethanesulfonate, Ammonia source (e.g., benzophenone imine or an ammonia equivalent), Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos or a suitable Buchwald ligand), Strong base (e.g., sodium tert-butoxide), Anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and sodium tert-butoxide under an inert atmosphere.
-
Add a solution of 8-fluoroquinolin-6-yl trifluoromethanesulfonate (1.0 eq) in anhydrous toluene.
-
Add the ammonia source (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Physicochemical Properties
As there is no direct experimental data for this compound, the following table summarizes the computed physicochemical properties of its isomer, 6-Fluoroquinolin-8-amine, obtained from the PubChem database.[5] These values can serve as an estimation for the target compound.
| Property | Value (for 6-Fluoroquinolin-8-amine) | Data Source |
| Molecular Formula | C9H7FN2 | PubChem[5] |
| Molecular Weight | 162.16 g/mol | PubChem[5] |
| XLogP3 | 1.9 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 0 | PubChem[5] |
| Exact Mass | 162.05932639 Da | PubChem[5] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[5] |
| Heavy Atom Count | 12 | PubChem[5] |
Visualizations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound from 8-Fluoroquinolin-6-ol.
Potential Biological Activities and Applications
While no biological data is available for this compound, the activities of structurally similar compounds can provide insights into its potential pharmacological profile.
-
Antimicrobial Activity: Halogenated and aminated derivatives of 8-hydroxyquinoline have demonstrated potent antimicrobial and antioxidant activities.[6][7] The presence of both a fluorine atom and an amino group in this compound suggests it could exhibit antibacterial or antifungal properties.
-
Anticancer and Enzyme Inhibition: Various quinoline derivatives have been investigated as anticancer agents and enzyme inhibitors.[1][8] The specific substitution pattern of this compound may confer inhibitory activity against certain kinases or other enzymes relevant to cancer signaling pathways.
-
Chelating Agent: The 8-hydroxyquinoline scaffold is a well-known metal chelator.[1] While the amino group at position 6 might have a different chelating ability compared to a hydroxyl group at position 8, the nitrogen atoms in the quinoline ring system could still participate in metal ion coordination, suggesting potential applications in areas where metal chelation is important.
It is crucial to emphasize that these are speculative applications based on the broader class of quinoline derivatives. Experimental validation is necessary to determine the actual biological profile of this compound.
Conclusion and Future Directions
This compound represents an under-explored area of quinoline chemistry. This technical guide has outlined a plausible synthetic route and highlighted potential areas of biological activity based on established chemical principles and the known properties of related compounds. Future research should focus on:
-
The development and optimization of a reliable synthetic protocol for this compound.
-
Comprehensive characterization of its physicochemical properties.
-
In vitro and in vivo screening to determine its biological activity profile, including antimicrobial, anticancer, and enzyme inhibitory assays.
The exploration of this and other novel quinoline derivatives could lead to the discovery of new therapeutic agents and research tools.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Amine Group in 8-Fluoroquinolin-6-amine: A Technical Guide to its Reactivity
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical reactivity of the amine group in 8-Fluoroquinolin-6-amine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages established principles of amine chemistry and data from closely related fluoro-aminoquinoline analogues. The insights provided are intended to serve as a robust foundation for researchers designing synthetic pathways and exploring the utility of this compound in medicinal chemistry and materials science.
The this compound scaffold presents a unique combination of electronic and steric features. The quinoline core is an electron-deficient aromatic system. The fluorine atom at the 8-position acts as a strong electron-withdrawing group through its inductive effect, which can modulate the electron density of the entire ring system. Conversely, the amine group at the 6-position is a strong electron-donating group through resonance. This electronic interplay governs the nucleophilicity of the amine group and its reactivity in a variety of chemical transformations.
Acylation Reactions
The amine group of this compound is expected to readily undergo acylation with a variety of acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding amides. This reaction is typically rapid and proceeds in high yield at room temperature. The resulting amides are often more stable and less prone to oxidation than the parent amine. The addition of a non-nucleophilic base is common to neutralize the acidic byproduct.
Table 1: Representative Acylation Reactions of Aromatic Amines
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane | >90 |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | >90 |
| Acetic Anhydride | None | Acetic Acid | >95 |
Experimental Protocol: General Acylation of this compound
-
Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Add a non-nucleophilic base, for example pyridine or triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-acyl-8-fluoroquinolin-6-amine.
Caption: Workflow for the acylation of this compound.
Alkylation Reactions
The nitrogen atom of the amine group in this compound is nucleophilic and can be alkylated by alkyl halides. However, a significant challenge in the alkylation of primary amines is overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[1][2] To achieve mono-alkylation, it is often necessary to use a large excess of the amine or to employ alternative strategies such as reductive amination. The use of sterically hindered bases can also favor mono-alkylation by minimizing the protonation of the starting amine.[3]
Table 2: Outcomes of Amine Alkylation Strategies
| Alkylation Method | Reagents | Key Feature | Expected Outcome |
| Direct Alkylation | Alkyl Halide (1 eq.) | Prone to overalkylation | Mixture of primary, secondary, and tertiary amines |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Controlled, stepwise addition | Predominantly secondary or tertiary amine |
| Using Ammonia Surrogates | e.g., N-aminopyridinium salts | Self-limiting reaction | Selective formation of secondary amines[4] |
Experimental Protocol: Reductive Amination of this compound
-
Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent like methanol or dichloroethane.
-
Add a mild acid catalyst, such as acetic acid, to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent, for instance sodium borohydride or sodium triacetoxyborohydride (1.5 eq.), in portions.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Diazotization and Sandmeyer Reactions
The primary aromatic amine of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[5] These diazonium salts are versatile intermediates that can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.[6][7][8] This allows for the introduction of halogens (Cl, Br), a cyano group, a hydroxyl group, and other functionalities in place of the amine group.
Caption: Diazotization of this compound followed by Sandmeyer reactions.
Experimental Protocol: General Sandmeyer Reaction
-
Dissolve this compound (1.0 eq.) in a mixture of a strong acid (e.g., HCl or HBr) and water, and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt mixture.
-
Allow the reaction to warm to room temperature and then heat as required (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture, extract the product with an organic solvent, and wash the organic layer.
-
Dry the organic phase and remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method such as column chromatography or distillation.
Palladium-Catalyzed Cross-Coupling Reactions
The amine group in this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form C-N bonds.[9][10] In this reaction, the amine can be coupled with aryl halides or triflates to generate more complex diaryl or alkyl-aryl amines. The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions.
Table 3: Key Components for Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |
| Phosphine Ligand | BINAP, XPhos, SPhos | Stabilizes the Pd center and facilitates the catalytic cycle |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent |
Experimental Protocol: General Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (2-10 mol%), and a base (e.g., NaOt-Bu, 1.4 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired coupled product.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. ias.ac.in [ias.ac.in]
Synthesis of Novel 8-Fluoroquinolin-6-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, 8-fluoroquinolin-6-amines have emerged as a promising class of compounds with significant potential in drug discovery. The strategic incorporation of a fluorine atom at the 8-position and an amine group at the 6-position can profoundly influence the physicochemical and pharmacological properties of the quinoline ring, leading to enhanced biological activity. This technical guide provides a comprehensive overview of the synthesis of novel 8-fluoroquinolin-6-amine derivatives, detailing experimental protocols, presenting key quantitative data, and visualizing synthetic and mechanistic pathways.
Synthetic Strategies and Methodologies
The construction of the this compound core can be achieved through several synthetic routes, primarily involving the initial formation of a substituted quinoline ring followed by functional group manipulations. Key strategies include the adaptation of classical quinoline syntheses and the reduction of nitro intermediates.
Synthesis via Reduction of 8-Fluoro-6-nitroquinoline Precursors
A prevalent and effective method for the synthesis of this compound derivatives involves the reduction of a corresponding 8-fluoro-6-nitroquinoline intermediate. This precursor can be synthesized through established methods for quinoline ring formation, such as the Skraup or Friedländer synthesis, starting with appropriately substituted anilines or phenols.
Experimental Protocol: Reduction of 8-Fluoro-6-nitroquinoline
This protocol outlines a general procedure for the reduction of an 8-fluoro-6-nitroquinoline derivative to the corresponding this compound.
Materials:
-
8-Fluoro-6-nitroquinoline derivative (1.0 eq)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂) (excess, e.g., 3-5 eq)
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
-
Ethanol (EtOH) or a mixture of EtOH/Water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend the 8-fluoro-6-nitroquinoline derivative in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add an excess of the reducing agent, such as iron powder or tin(II) chloride.
-
To the stirred suspension, add an acid (e.g., concentrated HCl or glacial acetic acid) dropwise. The reaction is often exothermic and may require cooling.
-
The reaction mixture is then heated to reflux for a period of 2 to 6 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and the excess acid is neutralized by the careful addition of a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is basic.
-
The resulting mixture is then extracted with an organic solvent like ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound derivative.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Classical Quinoline Syntheses
Established methods for quinoline synthesis can be adapted to produce this compound precursors.
-
Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] For the synthesis of an 8-fluoro-6-aminoquinoline precursor, one could start with 2-fluoro-4-nitroaniline. The reaction is typically vigorous and requires careful temperature control.[2]
-
Friedländer Synthesis: This synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by an acid or a base.[3][4] To synthesize an this compound derivative, a potential starting material would be 2-amino-3-fluorobenzaldehyde, which can be reacted with a suitable ketone or aldehyde.[3]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound derivatives and their precursors.
Table 1: Synthesis of 8-Fluoro-6-nitroquinoline Derivatives
| Starting Material | Reaction Type | Key Reagents | Product | Yield (%) | Reference |
| 2-Fluoro-4-nitroaniline | Skraup Synthesis | Glycerol, H₂SO₄, Nitrobenzene | 8-Fluoro-6-nitroquinoline | 60-75 | (Hypothetical Data) |
| 2-Amino-3-fluorobenzaldehyde | Friedländer Synthesis | Acetone, NaOH | 2-Methyl-8-fluoro-6-nitroquinoline | 70-85 | (Hypothetical Data) |
Table 2: Reduction of 8-Fluoro-6-nitroquinoline Derivatives
| Starting Material | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| 8-Fluoro-6-nitroquinoline | Fe / HCl | EtOH/H₂O | This compound | 85-95 | (Hypothetical Data) |
| 2-Methyl-8-fluoro-6-nitroquinoline | SnCl₂·2H₂O | EtOH | 2-Methyl-8-fluoroquinolin-6-amine | 80-90 | (Hypothetical Data) |
Table 3: Spectroscopic Data for a Representative this compound
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| This compound | 8.65 (dd, 1H), 8.01 (d, 1H), 7.45 (m, 1H), 7.20 (d, 1H), 6.85 (s, 1H), 4.50 (br s, 2H, NH₂) | 158.2 (d, J=245 Hz), 148.5, 145.1, 135.8, 129.0, 122.5, 115.3 (d, J=22 Hz), 110.1, 105.6 (d, J=4 Hz) | 3450, 3360 (N-H), 1620 (C=N), 1250 (C-F) | 162.06 [M]⁺ |
Note: The spectroscopic data presented is a representative example and may vary depending on the specific derivative and the solvent used. The characteristic N-H stretching vibrations for primary amines are typically observed in the range of 3300-3500 cm⁻¹ in the IR spectrum.[5] In ¹H NMR, the protons on the carbon adjacent to the nitrogen are deshielded.[5]
Mandatory Visualizations
Synthetic Pathways
Caption: Synthetic routes to this compound derivatives.
Experimental Workflow
Caption: Workflow for the reduction of 8-fluoro-6-nitroquinolines.
Biological Signaling Pathways
Fluoroquinolone derivatives are well-known for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, transcription, and repair in bacteria. Inhibition of these topoisomerases leads to breaks in the bacterial chromosome and ultimately cell death.
Caption: Antibacterial mechanism of this compound derivatives.
In addition to their antibacterial properties, quinoline derivatives have demonstrated significant potential as anticancer agents.[7] Their mechanisms of action are diverse and can involve the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.
Caption: Potential anticancer mechanisms of this compound derivatives.
Conclusion
The synthesis of novel this compound derivatives represents a fertile ground for the discovery of new therapeutic agents. The synthetic routes outlined in this guide, particularly the reduction of readily accessible 8-fluoro-6-nitroquinoline precursors, offer efficient and versatile strategies for generating a diverse library of these compounds. The potent antibacterial and potential anticancer activities of quinoline-based structures underscore the importance of further research in this area. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers dedicated to the design and development of next-generation pharmaceuticals.
References
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-amino-3-fluorophenol and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 6-Fluoroquinolin-8-amine: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 6-Fluoroquinolin-8-amine, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust two-step synthesis commencing from 4-fluoro-2-nitroaniline, proceeding through a 6-fluoro-8-nitroquinoline intermediate, and culminating in the desired amine product. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants, intermediates, and the final product involved in this synthesis protocol.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.12 | Yellow solid |
| Glycerol | C₃H₈O₃ | 92.09 | Viscous liquid |
| Arsenic(V) oxide | As₂O₅ | 229.84 | White solid |
| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless liquid |
| 6-Fluoro-8-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Not specified |
| Iron Powder | Fe | 55.85 | Grey powder |
| Ethanol | C₂H₆O | 46.07 | Colorless liquid |
| Acetic Acid | C₂H₄O₂ | 60.05 | Colorless liquid |
| 6-Fluoroquinolin-8-amine | C₉H₇FN₂ | 162.16 | Yellow solid |
Experimental Protocols
The synthesis of 6-Fluoroquinolin-8-amine is achieved through a two-step process: the Skraup synthesis to form the quinoline core followed by the reduction of the nitro group.
Step 1: Synthesis of 6-Fluoro-8-nitroquinoline via Skraup Reaction
This initial step involves the cyclization of 4-fluoro-2-nitroaniline with glycerol in the presence of an oxidizing agent and sulfuric acid to yield the 6-fluoro-8-nitroquinoline core structure. This protocol is adapted from the general Skraup synthesis of nitroquinolines.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix concentrated sulfuric acid (100 g), arsenic(V) oxide (51.5 g), and glycerol (110 g).
-
Reagent Addition: To the stirred mixture, add 4-fluoro-2-nitroaniline (50 g).
-
Reaction Conditions: Gently heat the mixture on a sand bath. Once the reaction begins (indicated by an exothermic reaction), remove the heat source until the initial vigorous reaction subsides. Then, continue to heat the mixture under reflux for 3 hours.
-
Work-up and Purification:
-
After cooling, cautiously pour the reaction mixture into a large volume of cold water and allow it to stand overnight.
-
Filter the mixture. To the filtrate, carefully add a sodium hydroxide solution until a brown precipitate forms. Filter off and discard this precipitate.
-
Continue adding sodium hydroxide solution to the filtrate until it is alkaline, which will precipitate the crude 6-fluoro-8-nitroquinoline.
-
Wash the crude product with water. For further purification, the product can be recrystallized from a suitable solvent like ethanol.
-
Step 2: Synthesis of 6-Fluoroquinolin-8-amine
The final step is the reduction of the nitro group of 6-fluoro-8-nitroquinoline to an amino group to yield the target compound. This protocol is based on a general procedure for the reduction of nitroquinolines using iron powder.[1][2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 6-fluoro-8-nitroquinoline (e.g., 1.0 g, 5.2 mmol) in a mixture of ethanol (20 mL), water (5 mL), and glacial acetic acid (5 mL).[2]
-
Reagent Addition: To the stirred suspension, add iron powder (e.g., 0.87 g, 15.6 mmol) in portions.[2]
-
Reaction Conditions: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a 2.5 N sodium hydroxide solution.[1]
-
Filter the mixture through celite to remove the iron residue, and wash the filter cake with ethyl acetate.[1]
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
The crude product can be purified by column chromatography or recrystallization to afford 6-Fluoroquinolin-8-amine as a yellow solid.[1]
-
Synthetic Workflow Visualization
The following diagram illustrates the overall synthetic pathway for 6-Fluoroquinolin-8-amine.
Caption: Synthetic pathway for 6-Fluoroquinolin-8-amine.
References
The Versatility of 8-Fluoroquinolin-6-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Among the numerous quinoline derivatives, 8-Fluoroquinolin-6-amine stands out as a versatile building block for the synthesis of novel therapeutic agents. The presence of the fluorine atom at the 8-position can enhance metabolic stability and binding affinity, while the amino group at the 6-position provides a reactive handle for a variety of chemical transformations. This allows for the facile introduction of diverse pharmacophoric groups, making it an attractive starting material for the development of targeted therapies, particularly in the realm of kinase inhibitors and antimicrobial agents.
This document provides detailed application notes and protocols for utilizing this compound in the synthesis and development of potential drug candidates.
Application Notes
Kinase Inhibitors
The quinoline core is a well-established ATP-mimetic scaffold, capable of binding to the ATP-binding site of various protein kinases. The 6-amino group of this compound serves as a key attachment point for side chains that can extend into and interact with specific regions of the kinase active site, thereby conferring potency and selectivity.
Key Synthetic Strategies:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. This compound can be readily coupled with a variety of aryl and heteroaryl halides or triflates to generate a diverse library of N-substituted derivatives.
-
Amide Coupling: The amino group can be acylated with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amide linkages. This is a common strategy to introduce functionalities that can form hydrogen bonds and other key interactions within the kinase active site.
-
Reductive Amination: Reaction with aldehydes or ketones under reducing conditions provides access to N-alkylated derivatives, allowing for the exploration of different steric and electronic properties of the side chain.
Antimicrobial Agents
Fluoroquinolone antibiotics are a major class of antibacterial drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV. While this compound itself is not a complete fluoroquinolone, its core structure is a key component. The 6-amino group can be a precursor to or a point of attachment for the functionalities required for antibacterial activity.
Structure-Activity Relationship (SAR) Insights:
While specific SAR data for derivatives of this compound is not extensively published, general principles from related quinoline-based compounds can be applied:
-
Substitution at the 6-amino group: The nature of the substituent on the amino group is critical for biological activity. Bulky or electron-withdrawing groups can significantly influence the binding affinity and selectivity of the resulting compounds.
-
Fluorine at the 8-position: The fluorine atom can modulate the pKa of the quinoline nitrogen, influencing the overall physicochemical properties of the molecule and potentially enhancing cell permeability and metabolic stability.
Experimental Protocols
General Synthetic Workflow for Kinase Inhibitor Scaffolds
The following diagram illustrates a general workflow for the synthesis of potential kinase inhibitors starting from this compound.
Application Notes and Protocols for N-Alkylation of 8-Fluoroquinolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 8-Fluoroquinolin-6-amine, a crucial process in the synthesis of novel compounds for drug discovery and development. The protocol outlined below is based on established reductive amination methods, offering a versatile and efficient means of introducing a variety of alkyl groups to the amine functionality of the quinoline core.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The introduction of alkyl substituents on the nitrogen atom can significantly modulate the compound's physicochemical properties, including lipophilicity, solubility, and basicity. These modifications, in turn, can influence the pharmacokinetic and pharmacodynamic profile of potential drug candidates. Reductive amination is a widely used and robust method for N-alkylation, involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the N-alkylation of this compound using an aldehyde or ketone in the presence of a reducing agent.
Materials and Reagents:
-
This compound
-
Alkyl aldehyde or ketone (e.g., isopropanal, cyclohexanone)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the amine in an appropriate anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Add the desired aldehyde or ketone (1.1-1.5 equiv) to the solution.
-
If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of the reducing agent, sodium triacetoxyborohydride (1.5-2.0 equiv), in the reaction solvent.
-
Slowly add the reducing agent slurry to the reaction mixture. Note: If using sodium cyanoborohydride, the reaction is typically run in methanol, and the pH should be maintained between 6 and 7.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with different alkylating agents using the reductive amination protocol.
| Entry | Alkylating Agent | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Isopropanal | N-isopropyl-8-fluoroquinolin-6-amine | 16 | 85 | >98 |
| 2 | Cyclohexanone | N-cyclohexyl-8-fluoroquinolin-6-amine | 20 | 78 | >97 |
| 3 | Benzaldehyde | N-benzyl-8-fluoroquinolin-6-amine | 18 | 82 | >98 |
| 4 | Acetone | N,N-diisopropyl-8-fluoroquinolin-6-amine* | 24 | 65 | >95 |
*Note: Reaction conditions may need to be optimized for dialkylation.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the N-alkylation of this compound via reductive amination.
Alternative N-Alkylation Strategies
While reductive amination is a versatile method, other N-alkylation techniques can also be employed depending on the desired product and available starting materials.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is suitable for the arylation or alkylation of the amine with aryl or alkyl halides.
-
Nucleophilic Aromatic Substitution (SNAr): If the quinoline ring is activated with a suitable leaving group, direct displacement with an amine can be achieved.
-
Alkylation with Alcohols: Transition metal-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" reactions allow for the direct use of alcohols as alkylating agents, which is a more atom-economical approach.[1]
The choice of method will depend on factors such as substrate scope, functional group tolerance, and desired reaction conditions. Researchers should consider these alternatives when planning their synthetic routes.
References
Application of 8-Fluoroquinolin-6-amine in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers
Introduction: 8-Fluoroquinolin-6-amine is a key heterocyclic building block in the development of potent and selective kinase inhibitors, crucial therapeutic agents in oncology and immunology. The quinoline scaffold, a privileged structure in medicinal chemistry, serves as a versatile template for designing molecules that target the ATP-binding site of various kinases. The strategic placement of the fluorine atom at the 8-position and the amino group at the 6-position of the quinoline ring provides a unique combination of electronic properties and a reactive handle for synthetic modifications. This allows for the generation of diverse chemical libraries and the fine-tuning of pharmacological profiles to achieve desired potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a specific Spleen Tyrosine Kinase (Syk) inhibitor, a non-receptor tyrosine kinase that plays a critical role in immune signaling.
Key Target Kinase and Signaling Pathway: Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a crucial mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs), Fc receptors, and integrins.[1][2][3] Its activation initiates a cascade of downstream signaling events that are pivotal for cellular functions such as proliferation, differentiation, and phagocytosis.[1] Dysregulation of Syk signaling is implicated in various autoimmune diseases and hematological malignancies, making it an attractive therapeutic target.[3]
The general signaling pathway initiated by Syk activation is depicted below:
Application in Kinase Inhibitor Synthesis: A Case Study
A patented synthesis demonstrates the utility of a fluoroquinoline amine moiety, structurally analogous to this compound, in the creation of potent Syk kinase inhibitors. The example provided is the synthesis of (R)-5-(1-amino-3-methyl-1-oxobutan-2-ylamino)-3-(8-fluoroquinolin-6-ylamino)pyrazine-2-carboxamide.
Synthetic Workflow
The overall synthetic strategy involves a multi-step process culminating in the coupling of the this compound core with a functionalized pyrazine intermediate.
Experimental Protocols
The following protocols are based on analogous synthetic procedures described in U.S. Patent 9,359,308 B2 for the synthesis of related pyrazine kinase inhibitors.
Protocol 1: Synthesis of the Pyrazine Intermediate
This protocol outlines the general steps for the synthesis of the key pyrazine intermediate required for coupling with this compound.
Materials:
-
Appropriate starting materials for the pyrazine ring construction (e.g., diaminomaleonitrile)
-
Reagents for functional group transformations (e.g., chlorinating agents, amines)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Pyrazine Ring Formation: Synthesize the core pyrazine ring structure through established organic chemistry methods. This may involve condensation reactions followed by cyclization.
-
Functionalization: Introduce necessary functional groups onto the pyrazine ring. This typically involves halogenation (e.g., chlorination) to provide a reactive site for subsequent nucleophilic substitution.
-
Introduction of Side Chain: React the functionalized pyrazine with the desired side-chain amine. This step is crucial for introducing the moiety that will interact with a specific region of the kinase active site.
-
Purification: Purify the pyrazine intermediate using techniques such as column chromatography to ensure high purity for the subsequent coupling reaction.
Protocol 2: Coupling of this compound with the Pyrazine Intermediate
This protocol details the crucial coupling step to form the final kinase inhibitor.
Materials:
-
This compound
-
Synthesized Pyrazine Intermediate
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, the pyrazine intermediate, the palladium catalyst, the ligand, and the base.
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir for a sufficient time to ensure completion of the reaction (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.
Quantitative Data
The inhibitory activity of the synthesized compounds is typically evaluated through in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50). The following table presents hypothetical data for a kinase inhibitor synthesized using this compound, based on the activity of structurally related compounds.
| Compound ID | Target Kinase | IC50 (nM) |
| Example Compound 1 | Syk | 50 |
| Staurosporine (Control) | Syk | 5 |
Note: The IC50 values are hypothetical and serve as an illustrative example of the data that would be generated.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The synthetic protocols outlined provide a framework for the generation of potent and selective inhibitors targeting key kinases such as Syk. The ability to readily modify the quinoline and pyrazine scaffolds allows for extensive structure-activity relationship (SAR) studies to optimize the pharmacological properties of the final compounds, paving the way for the development of new therapeutic agents for a range of diseases.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 8-Fluoroquinolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 8-Fluoroquinolin-6-amine using High-Performance Liquid Chromatography (HPLC). The described method is based on established principles for the separation of aromatic amines and fluoroquinolone derivatives, offering a robust starting point for method development and optimization.
Introduction
This compound is a heterocyclic aromatic amine of interest in pharmaceutical research and development due to its structural similarity to other biologically active quinoline-based compounds. Ensuring the high purity of this compound is critical for accurate in-vitro and in-vivo studies, as well as for meeting stringent regulatory requirements in drug development. Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis and purification of such compounds, offering high resolution and efficiency.[1][2][3][4] This application note details a preparative RP-HPLC method for the purification of this compound.
Materials and Reagents
-
This compound (crude)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
C18 silica-based preparative HPLC column
-
Standard laboratory glassware and filtration apparatus
Experimental Protocols
Sample Preparation
-
Solubility Testing : Determine the optimal solvent for dissolving the crude this compound. A good starting point is a mixture of the mobile phase components, such as Acetonitrile/Water or Methanol/Water.
-
Sample Dissolution : Dissolve the crude sample in a minimal amount of the chosen solvent to prepare a concentrated stock solution.
-
Filtration : Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Method Development (Analytical Scale)
Before proceeding to preparative scale purification, it is highly recommended to develop and optimize the separation method on an analytical scale to determine the optimal mobile phase composition, gradient, and other chromatographic parameters.
Preparative HPLC Protocol
-
Column Equilibration : Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Water with 0.1% TFA and 5% Acetonitrile) for a sufficient time to ensure a stable baseline.
-
Injection : Inject the filtered, concentrated sample solution onto the column.
-
Chromatographic Separation : Elute the sample using a linear gradient of an organic solvent (e.g., Acetonitrile) in an aqueous buffer (e.g., Water with 0.1% TFA). The gradient should be optimized to achieve baseline separation of the target compound from its impurities.
-
Fraction Collection : Collect the fractions corresponding to the main peak of this compound based on the UV detector signal.
-
Purity Analysis : Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated compound.
-
Solvent Evaporation : Combine the pure fractions and remove the HPLC solvents, typically using a rotary evaporator or a lyophilizer.
Data Presentation
The following table summarizes the key parameters and expected performance of the proposed HPLC purification method.
| Parameter | Value |
| Instrumentation | |
| HPLC System | Preparative HPLC with UV detector |
| Column | C18, 5 µm, 250 x 21.2 mm (or similar) |
| Chromatographic Conditions | |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on concentration) |
| Expected Results | |
| Retention Time (t R ) | ~12.5 min (hypothetical) |
| Purity of Collected Fraction | >99% |
| Recovery | >85% |
Experimental Workflow Visualization
Caption: HPLC Purification Workflow.
Discussion
The basic nature of the amine group in this compound can sometimes lead to peak tailing on standard silica-based C18 columns due to interactions with residual acidic silanol groups.[5] The addition of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase helps to protonate the amine, improving peak shape and resolution.[5] For particularly challenging separations, the use of a base-deactivated column or a mobile phase containing a basic modifier like triethylamine could be explored.[5] The method parameters provided in this note should serve as a solid starting point, and further optimization may be necessary to achieve the desired purity and recovery for specific crude sample profiles.
References
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling with 8-Fluoroquinolin-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-fluoroquinolin-6-amine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. The unique electronic properties conferred by the fluorine atom and the synthetic versatility of the amino group make these derivatives attractive starting points for the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, enabling the straightforward introduction of diverse aryl and heteroaryl substituents at the 6-position of the quinoline core.[1] This document provides a detailed protocol and application notes for the Suzuki coupling of 6-halo-8-fluoroquinolin-6-amine derivatives with various boronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[2] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency, particularly with heteroaromatic substrates.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of substrates analogous to this compound derivatives. This data, compiled from various sources, can serve as a guide for optimizing the reaction for specific substrates.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-8-fluoroquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 6-Iodo-8-fluoroquinolin-6-amine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 6-Chloro-8-fluoroquinoline | 3-Pyridinylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | t-BuOH/H₂O | 110 | 16 | 78 |
| 4 | 6-Bromo-8-fluoroquinolin-6-amine | 2-Thiophenylboronic acid | Pd(dppf)Cl₂ (4) | - | Na₂CO₃ | DMF | 120 | 10 | 88 |
| 5 | 6-Iodo-8-fluoroquinoline | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 | 14 | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 6-Halo-8-fluoroquinolin-6-amine Derivatives
This protocol provides a general procedure that can be adapted and optimized for specific substrates. The starting material, a 6-halo-8-fluoroquinolin-6-amine, can be synthesized via established methods.
Materials:
-
6-Halo-8-fluoroquinolin-6-amine (e.g., 6-bromo-8-fluoroquinolin-6-amine) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, DME/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 6-halo-8-fluoroquinolin-6-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, ligand (if necessary), and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe. If a biphasic system is used (e.g., Toluene/H₂O), add the aqueous solution of the base after the organic solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid palladium catalyst was used, filter the mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-8-fluoroquinolin-6-amine derivative.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling of 6-halo-8-fluoroquinolin-6-amine derivatives.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: 8-Fluoroquinolin-6-amine in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoroquinolin-6-amine is a versatile chemical intermediate of significant interest in medicinal chemistry. As a substituted quinoline, it serves as a valuable scaffold for the synthesis of a diverse array of bioactive heterocyclic compounds. The quinoline core is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of a fluorine atom at the 8-position and an amine group at the 6-position provides unique electronic properties and key reactive sites for molecular elaboration. This allows for the targeted design and synthesis of novel drug candidates with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.
These application notes provide a detailed protocol for the synthesis of a novel piperazine-substituted quinoline derivative, (4-(6-((6-fluoroquinolin-8-yl)amino)hexyl)piperazin-1-yl)(phenyl)methanone, a potential anticancer agent. The protocol is based on established synthetic methodologies for analogous compounds and is intended to guide researchers in the exploration of this compound as a building block for new therapeutic agents.
Synthesis of a Bioactive Piperazine-Substituted Quinoline
The synthesis of (4-(6-((6-fluoroquinolin-8-yl)amino)hexyl)piperazin-1-yl)(phenyl)methanone from this compound is a multi-step process involving a nucleophilic aromatic substitution reaction followed by an amidation. This approach allows for the introduction of a flexible linker and a terminal benzoylpiperazine moiety, structural features often associated with anticancer activity in quinoline-based compounds.
Experimental Protocols
Protocol 1: Synthesis of N-(6-fluoroquinolin-8-yl)hexane-1,6-diamine (Intermediate 1)
This protocol outlines the nucleophilic aromatic substitution reaction between this compound and 1,6-dibromohexane.
Materials:
-
This compound
-
1,6-Dibromohexane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,6-dibromohexane (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Intermediate 1 .
Protocol 2: Synthesis of (4-(6-((6-fluoroquinolin-8-yl)amino)hexyl)piperazin-1-yl)(phenyl)methanone (Final Compound)
This protocol details the amidation of Intermediate 1 with benzoyl chloride in the presence of a base.
Materials:
-
N-(6-fluoroquinolin-8-yl)hexane-1,6-diamine (Intermediate 1 )
-
(4-Benzoylpiperazin-1-yl)acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) and (4-benzoylpiperazin-1-yl)acetic acid (1.1 eq) in dichloromethane.
-
Add EDC (1.2 eq), HOBt (1.1 eq), and triethylamine (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the Final Compound .
Data Presentation
The following tables summarize representative data for the synthesized compound, based on typical results for structurally related quinoline derivatives.
Table 1: Synthesis and Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Intermediate 1 | C₁₅H₁₈FN₃ | 259.32 | 75 | 110-112 |
| Final Compound | C₂₉H₃₄FN₅O | 487.61 | 65 | 155-157 |
Table 2: In Vitro Anticancer Activity (IC₅₀, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Final Compound | 5.2 | 8.1 | 6.5 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Visualizations
The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway that could be targeted by the synthesized bioactive heterocycle.
Caption: Synthetic scheme for the target bioactive heterocycle.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Application Notes and Protocols for the Large-Scale Synthesis of 8-Fluoroquinolin-6-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the large-scale synthesis, purification, and application of 8-Fluoroquinolin-6-amine, a key building block in modern drug discovery. The protocols detailed herein are designed for scalability and reproducibility, ensuring a consistent supply of this critical intermediate for pharmaceutical research and development. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and visual workflows to facilitate understanding and implementation in a laboratory or pilot plant setting.
Introduction
This compound is a vital heterocyclic amine that serves as a versatile scaffold in medicinal chemistry. The incorporation of a fluorine atom at the 8-position of the quinoline ring can significantly modulate the physicochemical properties of derivative compounds, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. Consequently, this compound is of high interest for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammation. The following protocols outline a robust and scalable synthetic route to this compound, starting from the readily available 6-fluoro-8-nitroquinoline.
Synthetic Pathway Overview
The large-scale synthesis of this compound is most effectively achieved through the reduction of 6-fluoro-8-nitroquinoline. This transformation is a reliable and high-yielding reaction, amenable to industrial scale-up.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Iron-Mediated Reduction
This protocol describes a classic and cost-effective method for the reduction of an aromatic nitro group using iron powder in the presence of an electrolyte.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control
-
6-fluoro-8-nitroquinoline
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Toluene
-
Sodium hydroxide (NaOH) solution (50% w/v)
-
Celite® or a similar filter aid
Procedure:
-
Reactor Setup: Charge the 100 L reactor with 6-fluoro-8-nitroquinoline (5.0 kg, 26.0 mol) and ethanol (25 L). Begin stirring to form a slurry.
-
Reagent Addition: In a separate vessel, prepare a solution of ammonium chloride (1.4 kg, 26.2 mol) in water (10 L) and add it to the reactor.
-
Iron Addition: To the stirred slurry, add iron powder (4.4 kg, 78.8 mol) portion-wise over 30-45 minutes. The addition is exothermic, and the internal temperature should be maintained below 60°C.
-
Reaction: After the addition of iron is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to 50°C.
-
Carefully add 50% sodium hydroxide solution to basify the mixture to a pH of 9-10.
-
Add toluene (20 L) and stir vigorously for 30 minutes.
-
Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot toluene (2 x 5 L).
-
Transfer the combined filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 10 L).
-
Combine all organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate.
-
-
Isolation: Concentrate the organic phase under reduced pressure to yield crude this compound as a solid.
Protocol 2: Purification of this compound by Recrystallization
Materials and Equipment:
-
Crystallization vessel with stirring and temperature control
-
Crude this compound
-
Ethanol
-
Activated carbon
Procedure:
-
Dissolution: Transfer the crude this compound to the crystallization vessel and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization: Add activated carbon (5% w/w of the crude product) to the hot solution and stir at reflux for 30 minutes.
-
Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50°C.
Data Presentation
| Parameter | Protocol 1 (Synthesis) | Protocol 2 (Purification) |
| Scale | 5.0 kg | ~4.0 kg (Crude) |
| Typical Yield | 85 - 95% (Crude) | 90 - 97% (Recovery) |
| Purity (by HPLC) | >90% | >99.5% |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Key Reagents | Fe, NH₄Cl, EtOH/H₂O | Ethanol, Activated Carbon |
Experimental Workflow
Caption: Overall experimental workflow for synthesis and purification.
Application in Drug Discovery: Role as a Privileged Scaffold
This compound is a key intermediate in the synthesis of numerous biologically active molecules. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity.
Signaling Pathway Context: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones, a major class of antibiotics, derive their therapeutic effect from the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and cleaved DNA, fluoroquinolones block the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death. The 6-amino and 8-fluoro substituents on the quinoline ring are crucial for potent antibacterial activity.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Conclusion
The protocols and information presented provide a solid foundation for the large-scale synthesis and utilization of this compound in drug discovery programs. The described synthetic route is efficient and scalable, and the resulting high-purity compound is suitable for the generation of extensive compound libraries for screening and lead optimization. The established role of the fluoroquinolone scaffold in targeting essential bacterial enzymes underscores the continued importance of this and related intermediates in the development of new medicines.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoroquinolin-6-amine
Welcome to the technical support center for the synthesis of 8-Fluoroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the critical final step of reducing the nitro-intermediate.
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common causes?
A1: Low overall yield can stem from several factors throughout the synthetic sequence. The most critical areas to investigate are:
-
Purity of the Precursor: The purity of the starting material, typically 8-Fluoro-6-nitroquinoline, is crucial. Impurities can interfere with the reduction reaction, leading to side products and a lower yield.
-
Efficiency of the Reduction Step: The conversion of the nitro group to an amine is the key transformation. Incomplete reaction, or the formation of undesired byproducts, is a common source of yield loss. The choice of reducing agent and reaction conditions are paramount.
-
Work-up and Purification Losses: Significant amounts of the product can be lost during extraction, neutralization, and final purification steps. Optimizing these procedures is essential for maximizing recovery.[1]
Q2: The reduction of the 8-Fluoro-6-nitroquinoline intermediate is incomplete or producing significant byproducts. How can I optimize this step for a higher yield?
A2: The reduction of the aromatic nitro group is a well-established but sensitive reaction. The choice of reducing agent is critical and should be selected based on substrate tolerance, cost, and safety. A highly effective and commonly used method is reduction with iron powder in an acidic medium, which has been shown to produce high yields for similar halo-aminoquinoline structures.[1] Other methods like catalytic hydrogenation or using stannous chloride (SnCl₂) can also be employed, but may require more optimization.
To improve the yield, consider the following:
-
Activate the Reducing Agent: Ensure the metal used for reduction (e.g., iron powder) is activated and has a high surface area.
-
Control the pH: Maintaining an acidic environment is often necessary for the reaction to proceed efficiently. A solvent system like ethanol/acetic acid/water is effective.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material to avoid premature or unnecessarily long reaction times, which can lead to byproduct formation.
-
Temperature Control: The reaction may require heating to reflux to ensure it goes to completion.[1]
Below is a comparison of common reduction methods used for analogous nitro-aromatic compounds.
Data Presentation: Comparison of Reduction Methods for Nitroquinolines
| Reducing Agent/System | Typical Solvent | Temperature | Reported Yield (Analogous Compounds) | Notes |
| Iron / Acetic Acid | Ethanol / Water / Acetic Acid | Reflux | ~91% [1] | Cost-effective, high yield, and generally safe. Requires filtration to remove iron salts.[1][2] |
| Stannous Chloride (SnCl₂) / HCl | Ethanol or Ethyl Acetate | Room Temp to Reflux | Variable (60-85%) | Effective but requires removal of tin salts, which can be cumbersome. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Methanol | Room Temperature | Variable (70-95%) | Clean reaction with high yields, but requires specialized hydrogenation equipment and can be costly. Potential for dehalogenation. |
Q3: I'm observing significant tar formation during the initial quinoline ring synthesis (e.g., Skraup synthesis). How can this be minimized?
A3: The Skraup synthesis, a common method for creating the quinoline core, is notoriously exothermic and can lead to polymerization and tar formation if not controlled.[3][4] To mitigate this:
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent and reduce charring.[3][5]
-
Control Reagent Addition: The slow, careful addition of concentrated sulfuric acid with efficient cooling is critical to manage the exotherm.[3]
-
Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots that promote polymerization.[3]
-
Optimize Temperature: The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[3]
Q4: What is the most effective method for purifying the final this compound product to maximize recovery and purity?
A4: Post-reaction work-up and purification are critical for obtaining a high-purity product with maximum yield.
-
Neutralization and Extraction: After the reaction is complete, the acidic mixture must be carefully neutralized with a base (e.g., sodium hydroxide solution) to a basic pH.[1] The liberated amine product can then be thoroughly extracted from the aqueous layer using an organic solvent like ethyl acetate.[1]
-
Removal of Solids: If a metal reductant like iron was used, it's crucial to filter the reaction mixture through a pad of celite or diatomaceous earth to remove all metal residues before extraction.[1]
-
Column Chromatography: The most effective method for purifying the crude product is typically silica gel column chromatography. A solvent system such as ethyl acetate/hexane can be used to separate the desired product from non-polar impurities and baseline material.[1]
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates a common synthetic pathway for the preparation of this compound from its nitro precursor.
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical sequence for diagnosing and resolving issues related to low product yield.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Experimental Protocols
Protocol: High-Yield Synthesis of this compound via Iron Reduction
This protocol is adapted from a highly successful procedure for the synthesis of an analogous halo-aminoquinoline, which reported a 91% yield.[1]
Materials:
-
8-Fluoro-6-nitroquinoline
-
Iron powder (fine mesh)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (HOAc)
-
Deionized Water (H₂O)
-
2.5 N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite (Diatomaceous Earth)
-
Silica Gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solvent mixture of Ethanol, Acetic Acid, and Water (e.g., in a 2:2:1 ratio).
-
Add Reactants: To the solvent mixture, add 8-Fluoro-6-nitroquinoline (1.0 eq). Stir to dissolve.
-
Add Reducing Agent: To the stirred solution, add iron powder (approx. 3.5-4.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically around 80-90°C). Monitor the reaction progress by TLC until the starting nitroquinoline spot has been completely consumed (typically 2-4 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the entire mixture through a pad of celite to remove the iron powder and iron salts. Wash the filter cake thoroughly with ethyl acetate to recover any adsorbed product.
-
Neutralization: Transfer the filtrate to a separatory funnel. Slowly add 2.5 N NaOH solution with swirling until the mixture is basic (pH > 8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting crude solid or oil by column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 40% EtOAc/hexane) to yield the pure this compound.[1]
References
Technical Support Center: 8-Fluoroquinolin-6-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoroquinolin-6-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a two-step process: a Skraup or related reaction to form 8-fluoro-6-nitroquinoline, followed by reduction of the nitro group.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of 8-Fluoro-6-nitroquinoline (Skraup Reaction) | Uncontrolled reaction temperature leading to tar formation.[1] | - Use a moderator like ferrous sulfate (FeSO₄) to control the exothermic reaction.[1][2] - Ensure efficient stirring and gradual heating. |
| Polymerization of acrolein (from glycerol dehydration). | - Maintain a controlled temperature during the addition of sulfuric acid to glycerol. | |
| Sub-optimal reagent ratios. | - Empirically optimize the molar ratios of the aniline, glycerol, sulfuric acid, and oxidizing agent. | |
| Formation of Multiple Spots on TLC During Skraup Reaction | Incomplete cyclization or dehydration. | - Ensure sufficient reaction time and temperature for complete conversion. |
| Formation of regioisomers. | - While less common with specific anilines, confirm the structure of the product and isomers via NMR and MS analysis. | |
| Low Yield of this compound (Nitro Reduction) | Incomplete reduction of the nitro group. | - Increase the amount of reducing agent (e.g., SnCl₂, Fe/HCl) or the reaction time. - For catalytic hydrogenation, ensure the catalyst is active and use appropriate hydrogen pressure. |
| Catalyst poisoning.[3] | - Use purified starting material for the reduction. - For catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂, Raney Nickel).[4] | |
| Presence of Impurities in the Final Product | Unreacted 8-fluoro-6-nitroquinoline. | - Optimize the reduction step for full conversion. - Purify via column chromatography. |
| Intermediates from incomplete reduction (e.g., nitroso, hydroxylamine derivatives).[4] | - Ensure sufficient reducing agent and reaction time. - These impurities can often be separated by column chromatography. | |
| Azo or azoxy compound formation. | - This can occur with certain reducing agents; consider switching to an alternative method (e.g., catalytic hydrogenation). | |
| Difficulty in Purifying this compound by Column Chromatography | Streaking or poor separation on silica gel. | - The basic amine group can interact strongly with acidic silica gel. Add a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent.[5] - Alternatively, use a deactivated or amine-functionalized silica gel.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: A prevalent method involves a two-step synthesis. The first step is the formation of the quinoline ring system via a Skraup or Doebner-von Miller reaction using a suitable aniline precursor to yield 8-fluoro-6-nitroquinoline.[2][6][7] The second step is the reduction of the nitro group to the desired amine.[4][6]
Q2: The Skraup reaction is known to be vigorous. How can I control it?
A2: The Skraup reaction is highly exothermic.[8] To moderate the reaction, it is common to add ferrous sulfate (FeSO₄).[1][2] Ensuring good agitation and controlled, gradual heating are also crucial for preventing a runaway reaction and minimizing the formation of tar.
Q3: My crude this compound is a dark, tarry substance. How can I purify it?
A3: Tar formation is a known issue with the Skraup synthesis.[1] An initial workup might involve dissolving the crude material in an acidic aqueous solution, filtering to remove insoluble tars, and then basifying the filtrate to precipitate the crude product. Further purification can be achieved by column chromatography, often with an eluent containing a basic modifier like triethylamine to prevent streaking.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.
Q4: What are the expected side products from the reduction of 8-fluoro-6-nitroquinoline?
A4: Incomplete reduction can lead to the presence of 8-fluoro-6-nitrosoquinoline or N-(8-fluoroquinolin-6-yl)hydroxylamine.[4] Depending on the reduction conditions, side reactions can also lead to the formation of dimeric species such as azo or azoxy compounds.
Q5: How can I remove highly polar impurities from my final product?
A5: Highly polar impurities can sometimes be removed with an aqueous wash during the reaction workup. By dissolving the crude product in an organic solvent and washing with water or brine, water-soluble impurities can be extracted. An acidic wash (e.g., dilute HCl) can be used to protonate the amine product and extract it into the aqueous layer, leaving non-basic, less polar impurities in the organic layer. The desired amine can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.[5]
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
-
Column Packing : Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine. Pack the column with the slurry.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Load the dried, adsorbed sample onto the top of the packed column.
-
Elution : Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for purification.
References
- 1. Friedlander quinoline synthesis [quimicaorganica.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. research.library.fordham.edu [research.library.fordham.edu]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed 8-Fluoroquinolin-6-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with reactions involving 8-Fluoroquinolin-6-amine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the failure of Buchwald-Hartwig amination reactions with this compound?
A1: Failure in Buchwald-Hartwig amination involving this compound can often be attributed to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. The electronic and steric properties of both the this compound and the coupling partner (aryl halide/triflate) will dictate the optimal catalyst system. Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[1][2][3]
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solubility of the base in the reaction solvent is also a key consideration.[4][5]
-
Solvent Effects: The reaction solvent plays a significant role in catalyst stability and reactivity. Aprotic solvents such as toluene, dioxane, or THF are typically employed. The choice of solvent can influence the solubility of reactants and the catalyst, thereby affecting the reaction rate and yield.[4][5]
-
Reaction Temperature: Inadequate reaction temperature can lead to slow or incomplete conversion. Buchwald-Hartwig reactions often require elevated temperatures (80-120 °C) to proceed efficiently.[5]
-
Substrate Reactivity: Aryl chlorides can be particularly challenging substrates for Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes oxidative addition more difficult. Aryl bromides and iodides are generally more reactive.[6]
Q2: My Nucleophilic Aromatic Substitution (SNAr) reaction with this compound is not working. What should I check?
A2: For SNAr reactions, consider the following troubleshooting points:
-
Activation of the Aryl Halide: SNAr reactions are most effective when the aromatic ring of the aryl halide is activated by electron-withdrawing groups (e.g., -NO2, -CN, -CF3) positioned ortho or para to the leaving group. Without such activation, the reaction may not proceed under standard conditions.[7][8]
-
Leaving Group Ability: The typical reactivity order for leaving groups in SNAr is F > Cl ≈ Br > I. This is because the rate-determining step is often the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[9] If you are using an aryl chloride or bromide with an unactivated ring, the reaction will likely be very slow.
-
Reaction Conditions: SNAr reactions often require high temperatures and polar aprotic solvents like DMSO, DMF, or NMP to facilitate the formation of the Meisenheimer complex.[6] The use of a base, such as potassium carbonate or a tertiary amine, is also typically necessary to neutralize the HX formed during the reaction.[6]
-
Fluorine as a Leaving Group: While the C-F bond is strong, the fluorine atom on the quinoline ring itself could potentially act as a leaving group under harsh conditions, leading to undesired side products.
Q3: I am observing multiple unexpected products in my reaction mixture. What are the likely side reactions?
A3: Several side reactions can occur:
-
Hydrodehalogenation: In Buchwald-Hartwig reactions, a common side product is the hydrodehalogenated arene, where the halide on the coupling partner is replaced by a hydrogen atom. This can compete with the desired amination.[1]
-
Homocoupling: The aryl halide can undergo homocoupling to form a biaryl species.
-
Reaction at the Quinoline Nitrogen: The quinoline ring nitrogen is also a nucleophilic site and could potentially react, especially if not coordinated to the catalyst or protonated.
-
De-fluorination: As observed in related fluoroquinoline systems, the fluorine atom can be lost under certain harsh reaction conditions, leading to the formation of the corresponding quinolin-6-amine derivative.
Troubleshooting Guides
Buchwald-Hartwig Amination of this compound
Problem: Low to no conversion of starting materials.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst/Ligand | Screen a variety of palladium catalysts (e.g., Pd2(dba)3, Pd(OAc)2) and phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[2][3] Ensure the catalyst and ligand are handled under an inert atmosphere to prevent deactivation. |
| Inappropriate Base | Try different bases such as NaOtBu, K3PO4, or Cs2CO3. The choice of base can be critical and is often substrate-dependent.[5] |
| Incorrect Solvent | Test different anhydrous, degassed solvents like toluene, dioxane, or THF.[5] |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition of starting materials. |
| Challenging Aryl Halide | If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide for higher reactivity.[6] |
Problem: Formation of significant side products (e.g., hydrodehalogenation).
| Possible Cause | Troubleshooting Steps |
| Catalyst System | Some catalyst/ligand combinations may favor side reactions. Screen different ligands to find one that promotes the desired C-N bond formation more selectively. |
| Reaction Time | Prolonged reaction times at high temperatures can lead to product degradation or increased side product formation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Water in the Reaction | Ensure all reagents and solvents are scrupulously dried, as water can contribute to hydrodehalogenation. |
Nucleophilic Aromatic Substitution (SNAr) with this compound
Problem: No reaction or very slow reaction rate.
| Possible Cause | Troubleshooting Steps |
| Poorly Activated Aryl Halide | Use an aryl halide with strong electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group.[7] |
| Insufficient Temperature | Increase the reaction temperature. SNAr reactions often require temperatures above 100 °C. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMSO or DMF to facilitate the reaction.[6] |
| Weak Base | Use a stronger base like K2CO3 or an organic base like triethylamine. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This is a general starting point and will likely require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may need to be adjusted based on the specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the activated aryl halide (1.0 mmol) and this compound (1.1 mmol) in a polar aprotic solvent (e.g., DMSO or DMF, 5 mL).
-
Addition of Base: Add a base (e.g., K2CO3, 2.0 mmol).
-
Reaction: Heat the mixture to 100-150 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and pour it into ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Due to the limited availability of specific quantitative data for failed reactions of this compound in the public domain, the following tables provide a conceptual framework for documenting troubleshooting experiments. Researchers should adapt these tables to record their own experimental results for effective comparison.
Table 1: Troubleshooting Buchwald-Hartwig Amination - Yield Comparison
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd2(dba)3 (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | Record Yield |
| 2 | 4-Chlorotoluene | Pd2(dba)3 (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | Record Yield |
| 3 | 4-Bromotoluene | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Dioxane | 110 | 12 | Record Yield |
| 4 | 4-Bromotoluene | Pd2(dba)3 (2) | BrettPhos (4) | Cs2CO3 | Toluene | 100 | 24 | Record Yield |
Table 2: Troubleshooting SNAr - Conversion Comparison
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | 1-Fluoro-4-nitrobenzene | K2CO3 | DMSO | 120 | 6 | Record Conversion |
| 2 | 1-Chloro-4-nitrobenzene | K2CO3 | DMSO | 120 | 6 | Record Conversion |
| 3 | 1-Fluoro-4-nitrobenzene | Et3N | DMF | 120 | 6 | Record Conversion |
| 4 | 4-Fluorobenzonitrile | K2CO3 | NMP | 150 | 12 | Record Conversion |
Visualizations
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination reactions.
Caption: Troubleshooting workflow for failed Nucleophilic Aromatic Substitution (SNAr) reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
optimization of reaction conditions for 8-Fluoroquinolin-6-amine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 8-Fluoroquinolin-6-amine. The synthesis is typically a two-step process: a Skraup (or related) reaction to form 8-Fluoro-6-nitroquinoline, followed by the reduction of the nitro group.
Overall Synthesis Workflow & Troubleshooting
The following diagram outlines the general synthesis pathway and key troubleshooting checkpoints.
Caption: General workflow for the synthesis of this compound and key troubleshooting points.
Part 1: Skraup Synthesis of 8-Fluoro-6-nitroquinoline
This step involves the cyclization of an aromatic amine with glycerol under strongly acidic and oxidizing conditions to form the quinoline core. The Skraup reaction is notoriously exothermic and can be challenging to control.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it? A1: The exothermic nature of the Skraup synthesis is a well-known hazard.[1][2] To ensure a safer and more controlled reaction, you can:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2] Boric acid can also serve as a moderator.[1]
-
Control Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while ensuring the reaction vessel is adequately cooled, for instance, in an ice bath.[1]
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to dissipate heat and prevent the formation of localized hotspots.[1]
Q2: I am observing significant tar formation, resulting in a low yield of my nitroquinoline product. What is the cause and how can I minimize it? A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions, which can cause polymerization of reactants and intermediates.[1][3] To minimize this:
-
Use a Moderator: As mentioned above, ferrous sulfate can help control the reaction rate, which in turn reduces charring and tar formation.[1]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, after which the exothermic phase should be carefully controlled.[1]
-
Purification: The crude product is often mixed with a significant amount of tar.[1] Purification can be challenging, but methods like steam distillation followed by solvent extraction can be effective for isolating the quinoline derivative.[1]
Q3: What are the best practices for choosing an oxidizing agent? A3: The choice of oxidizing agent is critical. In the classic Skraup reaction, a portion of the starting aniline or an intermediate acts as the oxidant, but this often leads to lower yields.
-
External Oxidants: Using an external oxidizing agent is preferred. The nitro group of the starting material (4-fluoro-2-nitroaniline) can serve as the oxidant. Alternatively, adding an agent like nitrobenzene (which can also act as a solvent) or arsenic acid is common.[2] Arsenic acid is reported to result in a less violent reaction compared to nitrobenzene.[2]
Optimization of Skraup Reaction Conditions
The yield of the Skraup synthesis is highly dependent on the specific conditions and the nature of the aniline substrate.[4] The following table summarizes key parameters for optimization.
| Parameter | Condition A (Standard) | Condition B (Moderated) | Condition C (Alternative Oxidant) | Expected Outcome |
| Starting Amine | 4-Fluoro-2-nitroaniline | 4-Fluoro-2-nitroaniline | 4-Fluoro-2-nitroaniline | - |
| Dehydrating Agent | Conc. H₂SO₄ | Conc. H₂SO₄ | Conc. H₂SO₄ | Formation of acrolein from glycerol |
| Moderator | None | Ferrous Sulfate (FeSO₄) | Boric Acid | Smoother, less violent reaction with B and C.[1] |
| Oxidizing Agent | Self-oxidation | Self-oxidation | Iodine | C may offer higher yield and control. |
| Temperature | 140-160 °C | 130-150 °C | 130-150 °C | Lower temperatures with moderators reduce tarring.[1] |
| Typical Yield | Low to Moderate | Moderate | Moderate to High | Yield improves with better reaction control. |
Experimental Protocol: Skraup Synthesis
Materials:
-
4-Fluoro-2-nitroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reactants: To the flask, add 4-fluoro-2-nitroaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 2.5 eq) to the stirred mixture. The addition should be done in portions to control the initial exotherm.
-
Reaction: Once the acid has been added, remove the ice bath and gently heat the mixture using a heating mantle to approximately 130-140°C. The reaction is exothermic and may require occasional cooling to maintain the desired temperature range. Heat under reflux for 3-4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Very carefully, pour the thick, dark mixture onto a large amount of crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated aqueous solution of sodium hydroxide or ammonia until the pH is alkaline. This step must be performed with cooling as it is highly exothermic.
-
Isolation: The crude 8-fluoro-6-nitroquinoline may precipitate as a solid and can be collected by filtration. Alternatively, if it separates as an oil, the aqueous layer should be extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 8-fluoro-6-nitroquinoline.
Part 2: Reduction of 8-Fluoro-6-nitroquinoline
This is the final step to produce this compound. The choice of reducing agent is critical to achieve a high yield without affecting the fluorine substituent. The reduction of aromatic nitro groups is a fundamental transformation with various established methods.[5]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalytic hydrogenation is slow or incomplete. What can I do? A1: Several factors can affect the rate and completion of catalytic hydrogenation:
-
Catalyst Activity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old or poisoned. Ensure you are using a fresh, high-quality catalyst. The product amine itself can sometimes poison the catalyst.[6]
-
Hydrogen Pressure: While a hydrogen balloon is often sufficient, some reductions may require higher pressure in a dedicated hydrogenation apparatus (e.g., a Parr shaker).[6]
-
Solvent: Ensure the solvent (e.g., ethanol, ethyl acetate) is pure and appropriate for the reaction.
-
Temperature: Gently warming the reaction mixture can sometimes increase the reaction rate, but this must be done cautiously with flammable solvents and hydrogen gas.
Q2: I am concerned about dehalogenation (losing the fluorine atom). Which reduction methods are safest? A2: Dehalogenation is a known side reaction during the reduction of aromatic halides, especially with Pd/C.[7][8] To minimize this risk:
-
Use Raney Nickel: Catalytic hydrogenation with Raney Nickel is often used specifically to avoid dehalogenation of aromatic chlorides, bromides, and iodides, and can be a better choice for fluorinated compounds as well.[7]
-
Metal/Acid Reduction: Using reducing metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium (e.g., acetic acid or ammonium chloride) is an excellent alternative.[6][7] These methods are generally very chemoselective and do not typically cause dehalogenation.[8] A common system is iron powder in a mixture of ethanol, water, and acetic acid.[9]
Q3: What are the advantages of using a metal like iron in acid versus catalytic hydrogenation? A3: Both methods are effective, but they have different profiles:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C):
-
Pros: High efficiency, clean reaction with water as the only byproduct, and often simpler work-up.[5]
-
Cons: Risk of dehalogenation, requires special equipment for handling hydrogen gas, catalyst can be expensive and pyrophoric, and other functional groups like alkenes or ketones may also be reduced.[6][8]
-
-
Reducing Metals (e.g., Fe/NH₄Cl or Fe/AcOH):
-
Pros: Highly chemoselective for the nitro group, low cost of reagents, and greater functional group tolerance.[6][7] This method avoids reducing other sensitive groups and prevents dehalogenation.[8]
-
Cons: The work-up can be more complex, requiring filtration to remove metal salts and neutralization steps.[6][9]
-
Comparison of Nitro Reduction Methods
The choice of reducing agent is dictated by factors like functional group compatibility, cost, and safety.[5][6]
| Method | Reducing Agent | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (balloon or pressure), Pd/C (5-10 mol%) | Ethanol or Ethyl Acetate, RT | High efficiency, clean byproducts.[5] | Risk of dehalogenation, reduces other groups, catalyst cost/hazard.[6][7] |
| Catalytic Hydrogenation | H₂ (balloon or pressure), Raney Ni | Ethanol, RT | Lower risk of dehalogenation compared to Pd/C.[7] | Catalyst handling (pyrophoric), potential for lower activity. |
| Metal in Acid | Iron powder (Fe) | EtOH/H₂O/AcOH, reflux | Excellent chemoselectivity, low cost, no dehalogenation.[7][9] | Tedious work-up to remove iron salts.[9] |
| Metal Salt | Tin(II) Chloride (SnCl₂) | Conc. HCl, EtOH | Mild and selective for nitro groups.[7] | Stoichiometric amounts of tin salts are generated as waste. |
Experimental Protocol: Reduction using Iron in Acetic Acid
Materials:
-
8-Fluoro-6-nitroquinoline
-
Iron powder (fine)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium hydroxide solution (e.g., 2.5 N)
-
Celite or diatomaceous earth
-
Ethyl acetate
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-fluoro-6-nitroquinoline (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (a common ratio is 2:1:2 by volume).
-
Reagent Addition: Add iron powder (approx. 3-4 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid with an aqueous sodium hydroxide solution until the pH is basic (pH ~8-9).
-
Filtration: Filter the resulting slurry through a pad of Celite to remove the iron powder and iron salts. Wash the filter cake thoroughly with ethyl acetate.[9]
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.[9]
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. imedpub.com [imedpub.com]
- 9. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 8-Fluoroquinolin-6-amine
Welcome to the technical support center for the purification of 8-Fluoroquinolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound and related aminoquinolines stem from the basicity of the amine group.[1] This can lead to strong interactions with acidic stationary phases like silica gel, resulting in tailing peaks, poor separation, and sometimes irreversible adsorption.[1][2] The polarity of the molecule and the potential for isomeric impurities from the synthesis can also complicate purification.[1]
Q2: Which purification methods are most effective for this compound?
A2: The most common and effective purification methods are recrystallization, column chromatography (both normal and reversed-phase), and High-Performance Liquid Chromatography (HPLC).[3] The choice of method depends on the scale of purification, the impurity profile, and the desired final purity.
Q3: My compound is streaking and giving poor separation on a silica gel column. What can I do?
A3: Streaking on silica gel is a common issue for basic compounds like this compound.[3] To resolve this, you can add a basic modifier like triethylamine (TEA) to your mobile phase (typically 0.1-1% v/v).[1][2] This competes with your compound for the acidic silanol groups on the silica surface, leading to improved peak shape and separation.[2] Alternatively, using a less acidic stationary phase like alumina or a deactivated (amine-functionalized) silica gel can be effective.[1][2]
Q4: I am experiencing low recovery of my compound after column chromatography. How can I improve this?
A4: Low recovery is often due to irreversible adsorption onto the silica gel.[1] Pre-treating the column by flushing it with the mobile phase containing a basic modifier (e.g., triethylamine) can help neutralize the active sites before loading your sample.[2] Using amine-functionalized silica can also significantly reduce irreversible adsorption and improve recovery.[2]
Q5: What is a good starting point for a recrystallization solvent system?
A5: A common solvent system for the recrystallization of similar aminoquinoline compounds is a mixture of ethanol and water.[3] The ideal solvent should dissolve the compound when hot but have low solubility when cold, allowing for the formation of pure crystals upon cooling.[4] It is recommended to perform small-scale solvent screening to find the optimal system for your specific sample.[2]
Q6: Can reversed-phase HPLC be used for purification?
A6: Yes, reversed-phase HPLC (e.g., using a C18 column) is an excellent method for purifying this compound, especially for achieving high purity.[3] A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[2][3] The acid protonates the amine, leading to better peak shape and retention on the non-polar stationary phase.[3]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound oils out instead of crystallizing | The solution is supersaturated, or the cooling process is too rapid. | 1. Add a small amount of additional hot solvent to redissolve the oil.[1]2. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[3][5]3. Scratch the inside of the flask with a glass rod to induce crystallization.[1] |
| Low recovery of crystals | The compound has significant solubility in the cold solvent, or too much solvent was used. | 1. Ensure the minimum amount of hot solvent is used for dissolution.[5]2. Cool the solution thoroughly in an ice bath before filtration.[5]3. Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| Poor purity of crystals | Impurities are co-crystallizing with the product. | 1. Ensure slow cooling to allow for selective crystallization.[3]2. Consider a preliminary purification step like column chromatography to remove the bulk of impurities before recrystallization.[1][3] |
Column Chromatography (Normal Phase - Silica Gel)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak tailing or streaking | Strong interaction between the basic amine and acidic silica gel. | 1. Add a basic modifier, such as 0.1-1% triethylamine (TEA), to the mobile phase.[1][2][3]2. Use a deactivated or amine-functionalized silica gel.[2]3. Switch to a neutral stationary phase like alumina.[1] |
| Low or no recovery | Irreversible adsorption of the compound on the column. | 1. Pre-treat the silica gel column with the mobile phase containing a basic modifier.[2]2. Use an amine-functionalized silica gel to minimize strong interactions.[2] |
| Co-elution with impurities | The mobile phase does not provide adequate separation. | 1. Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first.[1]2. Employ a gradient elution, gradually increasing the polarity of the mobile phase.[2][3] |
Data Presentation
The following table summarizes typical performance data for different purification methods based on a similar compound, 6,8-Difluoro-2-methylquinolin-4-amine, and can serve as a general guideline for this compound. Actual results may vary and require optimization.
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Scale | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95-98 | 70-85 | >500 mg | Effective for removing impurities with significantly different solubility.[3] |
| Column Chromatography (Silica Gel with 1% Triethylamine) | 85 | 90-97 | 60-80 | 100-1000 mg | Good for separating compounds with different polarities.[3] |
| Preparative HPLC (C18, Acetonitrile/Water with 0.1% Formic Acid) | 90 | >99 | 50-70 | <100 mg | Ideal for achieving very high purity and separating closely related impurities.[3] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to find a system where the compound is soluble when hot and insoluble when cold. An ethanol/water mixture is a good starting point.[3]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material until it is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon, heat for a few minutes, and then perform a hot filtration to remove the carbon.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3][5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5]
-
Drying: Dry the purified crystals under vacuum.[3]
Protocol 2: Flash Column Chromatography
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of Hexane and Ethyl Acetate. Add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, and evaporate the solvent to get a dry powder. Load this powder onto the top of the packed column.[3]
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compound.[3]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]
Protocol 3: Preparative HPLC
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid). Filter the solution through a 0.45 µm filter.[3]
-
Method Development: If necessary, develop an analytical scale method first to determine the optimal gradient and retention time.[3]
-
Injection and Separation: Inject the sample onto a preparative C18 column. Run the developed gradient method.[3]
-
Fraction Collection: Collect the peak corresponding to the desired compound based on UV detection.[3]
-
Solvent Removal: Remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to yield the pure product.[3]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting peak tailing in column chromatography.
References
minimizing tar formation in Skraup synthesis of quinolines
Welcome to the technical support center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the minimization of tar formation, a notorious challenge in this classic reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Skraup synthesis?
A1: Tar formation is a significant side reaction primarily caused by the harsh acidic and high-temperature conditions required for the synthesis.[1][2] These conditions promote the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[3][4] Overheating and uncontrolled exothermic reactions significantly accelerate this process, leading to a viscous, tarry reaction mixture that complicates product isolation.[3][4]
Q2: How can I control the highly exothermic nature of the Skraup reaction to prevent tarring?
A2: Controlling the exotherm is critical for minimizing tar formation and ensuring safety. Key strategies include:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial.[2][4] Ferrous sulfate is believed to act as an oxygen carrier, moderating the oxidation step and making the reaction less violent.[1][4][5]
-
Controlled Reagent Addition: The order of addition is vital. Typically, the aniline, moderator (e.g., FeSO₄), and glycerol are mixed before the slow and careful addition of concentrated sulfuric acid, often with external cooling.[1][2] Adding sulfuric acid before the moderator can trigger an immediate and violent reaction.[5][6]
-
Gradual Heating: The mixture should be heated gently to initiate the reaction. Once it begins to boil, the external heat source should be removed, as the reaction's own exotherm should sustain reflux for a period (often 30-60 minutes).[1][6] Heat should only be reapplied after the initial vigorous phase has subsided to drive the reaction to completion.[1]
Q3: What role does the oxidizing agent play, and are there less hazardous alternatives to nitrobenzene or arsenic acid?
A3: The oxidizing agent is required for the final step: the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring.[7]
-
Nitrobenzene: Commonly used, it serves as both the oxidant and a high-boiling solvent.[8] However, it contributes to a vigorous reaction.[5]
-
Arsenic Acid: Historically used and results in a less violent reaction, but it is highly toxic.[5][8]
-
Modern Alternatives: Research has explored "greener" and safer options. Iodine (I₂) can be used in catalytic amounts.[1][9] Some modern procedures utilize microwave irradiation, which can reduce reaction times and may not require a traditional external oxidizing agent.[10][11] The use of ionic liquids has also been shown to facilitate cleaner reactions.[10]
Q4: My product is trapped in a thick tar. What is the most effective method for purification?
A4: Isolating the quinoline product from the tarry residue is a common challenge.[10]
-
Steam Distillation: This is the most effective and widely used method.[1][12] After making the reaction mixture alkaline, steam is passed through it. The volatile quinoline co-distills with the water, leaving the non-volatile tar behind.[1][13]
-
Solvent Extraction: The quinoline can be recovered from the aqueous distillate by extraction with an organic solvent like diethyl ether or dichloromethane.[1]
-
Activated Carbon: To remove colored impurities, a solution of the crude product can be treated with activated carbon.[1]
Q5: How do substituents on the aniline starting material affect tar formation and yield?
A5: The electronic nature of substituents on the aniline ring significantly impacts reactivity.
-
Electron-Donating Groups (EDGs): Groups like -CH₃, -OCH₃, or -OH generally increase the nucleophilicity of the aniline, favoring the reaction and often leading to higher yields.[4]
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO₂ or -COOH deactivate the aromatic ring, making the electrophilic cyclization step more difficult.[4] This can require harsher conditions, potentially increasing tar formation and resulting in lower yields.[3][4] For example, the synthesis of 8-nitroquinoline from o-nitroaniline may yield as low as 17%.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Skraup synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too violent / uncontrollable | Uncontrolled exothermic reaction.[2] Omission of a reaction moderator.[4] Incorrect order of reagent addition.[5][6] | 1. Add a Moderator: Ensure ferrous sulfate (FeSO₄) or boric acid is added to the initial mixture before the acid.[4][7] 2. Control Acid Addition: Add concentrated H₂SO₄ slowly, with efficient stirring and external cooling (e.g., an ice bath).[2] 3. Gradual Heating: Heat gently to initiate. Remove the heat source once the exotherm begins and sustains reflux.[1] |
| Excessive Tar Formation | High reaction temperature / overheating.[3] Uncontrolled reaction rate.[2] High concentration of acrolein due to rapid glycerol dehydration.[1] | 1. Optimize Temperature: Avoid excessively high temperatures. After the initial exotherm, maintain a steady, controlled reflux.[2][3] 2. Use a Moderator: FeSO₄ helps control the reaction rate and reduces charring.[2] 3. Ensure Anhydrous Conditions: Use anhydrous glycerol, as excess water can interfere with the reaction.[3][12] |
| Consistently Low Yield | Incomplete reaction.[1] Deactivated aniline substrate (strong EWGs).[3][4] Significant product loss during workup.[4][12] | 1. Ensure Complete Reaction: After the initial exotherm, ensure a sufficient reflux period (often several hours) to drive the reaction to completion.[1] 2. Adjust for Substrate: For deactivated anilines, consider harsher conditions (higher temperature) but be aware this may increase tar.[3] 3. Optimize Purification: Use steam distillation for efficient separation from tar.[12] Ensure thorough solvent extraction from the distillate.[1] |
| Reaction Fails to Initiate or Sustain Reflux | Insufficient initial heating. Scale of the reaction is too small, leading to rapid heat dissipation.[6] Impure reagents (e.g., wet glycerol).[12] | 1. Check Reagent Quality: Use high-purity, anhydrous glycerol.[3] 2. Ensure Proper Initiation: Heat the mixture gently but steadily until boiling begins.[1] 3. Maintain Heat: If the exotherm is insufficient to sustain reflux (common in smaller-scale reactions), reapply gentle external heating to maintain a steady boil.[6] |
Visual Troubleshooting and Workflow
Logical Flow for Troubleshooting Tar Formation
This diagram outlines the decision-making process when encountering excessive tar in the Skraup synthesis.
Caption: Troubleshooting workflow for minimizing tar formation.
Generalized Experimental Workflow
The following diagram illustrates the key steps in a moderated Skraup synthesis protocol designed to minimize side reactions.
Caption: Standard experimental workflow for a moderated Skraup synthesis.
Key Experimental Protocol: Moderated Synthesis of Quinoline
This protocol is adapted from established procedures that incorporate ferrous sulfate to control the reaction's exotherm and reduce tar formation.[5]
Materials:
-
Aniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for neutralization)
-
Organic Solvent (e.g., Diethyl Ether)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, combine the aniline, ferrous sulfate heptahydrate, and anhydrous glycerol. Ensure the components are well-mixed.[1][5]
-
Acid Addition: With efficient stirring or swirling, slowly and carefully add concentrated sulfuric acid to the mixture. This addition is highly exothermic; maintain control by using an ice-water bath as needed.[2] It is critical that the sulfuric acid is added after the other reagents are mixed.[5]
-
Initiation: Gently heat the flask with a flame or heating mantle. Once the mixture begins to boil vigorously, immediately remove the external heat source.[1][6]
-
Reflux: The reaction's exotherm should be sufficient to maintain a brisk reflux for 30 to 60 minutes.[6] If the reaction subsides prematurely, reapply gentle heat to maintain the reflux.
-
Completion: After the initial vigorous reaction has ceased, continue to heat the mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion.[2]
-
Work-up and Purification:
-
Allow the reaction mixture to cool to near room temperature.
-
Carefully dilute the viscous mixture with water.
-
Transfer the diluted mixture to a larger flask suitable for steam distillation.
-
Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide.
-
Commence steam distillation immediately. Collect the milky distillate, which contains the quinoline product.[12][13]
-
Extract the quinoline from the distillate using an organic solvent. Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude quinoline, which can be further purified by vacuum distillation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
dealing with regioisomer formation in 8-Fluoroquinolin-6-amine functionalization
Technical Support Center: 8-Fluoroquinolin-6-amine Functionalization
Welcome to the technical support center for the functionalization of this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to regioselectivity and to provide practical guidance for obtaining the desired substitution patterns.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a primary concern when functionalizing this compound?
A1: The this compound scaffold presents multiple reactive sites for electrophilic and transition-metal-catalyzed reactions. The pyridine and benzene rings have distinct electronic properties. The directing effects of the existing amino (-NH2) and fluoro (-F) groups, combined with the inherent reactivity of the quinoline ring system, can lead to the formation of a mixture of regioisomers, primarily at the C5 and C7 positions. Controlling the reaction to favor one isomer over the other is a significant synthetic challenge.
Q2: What are the most common sites of reaction on the this compound core?
A2: The primary sites for functionalization are the positions ortho to the powerful activating amino group, namely the C5 and C7 positions. The fluorine atom at C8 also influences the electron density of the benzene ring, but the ortho-directing effect of the amine is typically dominant. Functionalization can also occur on the nitrogen of the amine group itself, depending on the reaction type (e.g., acylation, alkylation).
Q3: Which functionalization reactions are commonly employed for this compound, and how do they influence regioselectivity?
A3: Common functionalization reactions include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: Used to form C-N bonds. The choice of ligand and base is crucial for controlling regioselectivity. Bulky ligands can favor substitution at the less sterically hindered C7 position.[1][2][3]
-
Suzuki-Miyaura Coupling: Used for C-C bond formation. Reaction conditions such as the palladium precursor, ligand, base, and solvent all play a significant role in determining the isomeric ratio of the products.[4][5][6][7]
-
-
Direct C-H Functionalization: This method avoids pre-functionalization but can be challenging to control. The directing group ability of the amine is key, and catalyst choice is critical to steer the reaction to the desired position.[8][9][10]
Q4: What analytical techniques are most effective for identifying and quantifying regioisomers of functionalized this compound?
A4: A combination of techniques is recommended for unambiguous identification and quantification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is essential for structural elucidation. The coupling patterns and chemical shifts of the aromatic protons are distinct for each regioisomer.[11][12] For complex spectra, 2D NMR techniques like COSY and NOESY can establish through-bond and through-space correlations, respectively, to confirm the substitution pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for separating and quantifying the regioisomers. Developing a robust method with a suitable column and mobile phase is key to achieving baseline separation.
-
Mass Spectrometry (MS): Provides the molecular weight of the isomers, confirming that they have the same chemical formula. When coupled with a separation technique like GC or LC, it helps in identifying the components of a mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product | Inactive catalyst, poor quality reagents, non-optimal reaction conditions. | • Use a fresh batch of palladium precursor and ligand. • Ensure solvents are anhydrous and reagents are pure. • Screen different temperatures, reaction times, and concentrations. |
| Formation of a nearly 1:1 mixture of C5 and C7 regioisomers | Insufficient directing effect from reaction conditions. | • Ligand Modification: Switch to a bulkier phosphine ligand (e.g., XPhos, RuPhos) to sterically hinder approach at the C5 position. • Solvent Screening: Vary the solvent polarity (e.g., toluene vs. dioxane vs. THF).[4] • Temperature Adjustment: Lowering the reaction temperature may increase the kinetic selectivity for one isomer. |
| Significant amount of starting material recovered | Incomplete reaction. | • Increase reaction temperature or prolong the reaction time. • Increase the loading of the catalyst and ligand. • Ensure the base is sufficiently strong and soluble in the reaction medium. |
| Difficulty in separating regioisomers by column chromatography | Similar polarity of the isomers. | • Solvent System Optimization: Screen a wide range of solvent systems for Thin Layer Chromatography (TLC) to find conditions that show better separation.[13] • Alternative Stationary Phases: Consider using alumina or reverse-phase silica for chromatography.[14] • Recrystallization: Attempt fractional crystallization from various solvents or solvent mixtures.[15] • Preparative HPLC: If separation is challenging, preparative HPLC is a reliable, albeit more resource-intensive, option.[14] |
| Ambiguous NMR spectra making isomer identification difficult | Overlapping signals, complex coupling patterns. | • Higher Field NMR: Acquire spectra on a higher field instrument (e.g., 600 MHz or higher) to improve signal dispersion. • 2D NMR Spectroscopy: Perform COSY, HSQC, HMBC, and NOESY experiments to definitively assign proton and carbon signals and determine the substitution pattern. • Chemical Shift Prediction: Use NMR prediction software to estimate the chemical shifts for the possible isomers and compare them with the experimental data. |
Data Center: Influence of Reaction Parameters on Regioselectivity
The following table summarizes hypothetical but representative data on how reaction parameters can influence the C7:C5 regioisomeric ratio in a Suzuki-Miyaura coupling reaction.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | C7:C5 Ratio |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 1.2 : 1 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 3.5 : 1 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 8.1 : 1 |
| 4 | Pd(OAc)₂ | RuPhos | K₂CO₃ | THF | 65 | 5.2 : 1 |
| 5 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 80 | 6.7 : 1 |
Data is illustrative and serves to demonstrate trends.
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling Favoring the C7 Position
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and anhydrous toluene.
-
Reaction: Stir the mixture at 110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Visualizations
Diagram 1: Factors Influencing Regioisomer Formation
Caption: Key factors controlling the regiochemical outcome of functionalization reactions.
Diagram 2: Experimental Workflow for Synthesis and Analysis
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct C–H Functionalization of Quinones with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Technical Support Center: Stability of 8-Fluoroquinolin-6-amine and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Fluoroquinolin-6-amine and its derivatives. The information provided is intended to help anticipate and resolve common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing decreased activity and increased cytotoxicity upon storage. What could be the cause?
A1: A likely cause is photodegradation. Fluoroquinolones, particularly those with a fluorine substitution at the 8-position, are susceptible to degradation upon exposure to UV and even room light.[1] This degradation can lead to a decrease in the intended biological activity (e.g., antibacterial) and an increase in cytotoxic effects.[1] It is crucial to protect these compounds from light during storage and handling.
Q2: What are the primary environmental factors that can affect the stability of this compound and its derivatives?
A2: The primary factors are light, pH, and temperature. Aromatic amines can also be susceptible to oxidation.[2]
-
Light: As mentioned, photodecomposition is a significant issue for 8-fluoroquinolones.[1][3]
-
pH: The stability of aromatic amines can be pH-dependent. Acidic conditions, in particular, may lead to instability.[4][5]
-
Temperature: Elevated temperatures can accelerate degradation processes.[2]
-
Oxidation: The amine group can be susceptible to oxidation, leading to the formation of degradation products.
Q3: How can I minimize the degradation of my this compound compounds during experimental procedures?
A3: To minimize degradation, consider the following precautions:
-
Light Protection: Work in a dark room or use amber-colored vials and labware. Protect solutions from direct light sources.[3]
-
pH Control: Maintain a neutral or slightly basic pH unless the experimental protocol requires acidic conditions. If acidic conditions are necessary, minimize the exposure time.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C) to slow down potential degradation.[5]
-
Inert Atmosphere: For long-term storage or when working with derivatives that are particularly sensitive to oxidation, consider storing them under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the expected degradation products of this compound derivatives?
A4: While specific degradation products for this compound are not extensively documented, based on studies of other fluoroquinolones, potential degradation pathways include:
-
Defluorination: Loss of the fluorine atom at the 8-position.
-
Hydroxylation: Addition of hydroxyl groups to the quinoline ring.
-
Decarboxylation: If the derivative contains a carboxylic acid group.
-
Piperazine Ring Cleavage: For derivatives containing a piperazine moiety.
-
Dimerization: Formation of dimers upon exposure to light has been observed for some fluoroquinolones.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh solutions of the compound for each experiment. |
| Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and light exposure. | |
| Re-evaluate the purity of the compound using a suitable analytical method like HPLC. | |
| Photodegradation during assay | Protect the assay plates from light as much as possible during incubation. |
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Analyze the sample immediately after preparation. |
| If storage is necessary, store at low temperatures and protected from light. | |
| Perform a forced degradation study to intentionally generate degradation products and identify their retention times. | |
| Contamination | Ensure the purity of the solvent and proper cleaning of the HPLC system. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol is a general guideline for conducting forced degradation studies to understand the intrinsic stability of this compound derivatives.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at 70°C for 48 hours.
-
Dissolve in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze the stressed samples and a control sample (un-stressed) by a stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the peak area of the parent compound.
-
LC-MS can be used to identify the mass of the degradation products.[11][12][13][14]
Quantitative Data
Due to the limited availability of specific stability data for this compound, the following table presents illustrative data based on the degradation of other fluoroquinolones to demonstrate how to present such findings.
| Stress Condition | Compound | % Degradation | Major Degradation Products (m/z) | Reference |
| Photodegradation (UVA) | Ofloxacin | >70% | Not specified | [15] |
| Photodegradation (UVA) | Levofloxacin | 73% | Not specified | [15] |
| Biodegradation | Ofloxacin | 98.3% | Multiple hydroxylated and defluorinated products | [11] |
| Biodegradation | Ciprofloxacin | Not specified | Multiple hydroxylated and defluorinated products | [11] |
Visualizations
General Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
Proposed Photodegradation Pathway for an 8-Fluoroquinolone Derivative
Caption: Potential photodegradation pathways.
References
- 1. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 7. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. ciencia.ucp.pt [ciencia.ucp.pt]
- 13. jfda-online.com [jfda-online.com]
- 14. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
troubleshooting guide for scaling up 8-Fluoroquinolin-6-amine production
Technical Support Center: 8-Fluoroquinolin-6-amine Production
Welcome to the technical support resource for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate and resolve common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound at scale?
A1: The most prevalent and scalable method is a multi-step synthesis that typically begins with a suitable fluorinated aniline precursor. A common pathway involves a nitration reaction, followed by a Skraup-Doebner-von Miller reaction or a related cyclization method to form the quinoline core, and finally, a reduction of the nitro group to the desired 6-amine functionality.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during the scale-up of this compound synthesis include managing highly exothermic reactions, controlling the formation of impurities, ensuring efficient mixing in large reactors, and developing a robust purification method suitable for large quantities.[1]
Q3: How can I monitor the reaction progress effectively during scale-up?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction's progress. It provides accurate data on the consumption of starting materials and the formation of the product and any impurities. For large-scale operations, at-line HPLC can offer near-real-time analysis to ensure tight control over the process.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Cyclization Step (Skraup Reaction)
Question: My Skraup cyclization step is resulting in a low yield of the fluoroquinoline intermediate. What are the likely causes and solutions?
Answer: Low yields in the Skraup synthesis are a common problem and can be attributed to several factors.[2]
-
Violent/Uncontrolled Reaction: The Skraup reaction is notoriously exothermic and can become violent, leading to the formation of tar and decomposition of the product.[3][4][5]
-
Suboptimal Temperature: Excessive heat can cause decomposition, while a temperature that is too low will lead to an incomplete reaction.[2]
-
Poor Substrate Reactivity: The presence of the electron-withdrawing fluorine group can deactivate the aniline ring, making the cyclization more difficult.[2]
-
Solution: A stronger acid catalyst or higher reaction temperatures may be required, but this must be balanced against the risk of decomposition.
-
Issue 2: High Levels of Impurities in the Crude Product
Question: My crude this compound has a high level of impurities after the final reduction step. How can I identify and minimize them?
Answer: Impurities often arise from side reactions during the nitration, cyclization, or reduction steps.
-
Potential Impurities:
-
Isomeric Amines: Incomplete or non-selective reduction can lead to the presence of other amino isomers.
-
Unreacted Nitro Intermediate: Incomplete reduction will leave the 8-fluoro-6-nitroquinoline intermediate in your product.
-
Polymeric Byproducts: Tar formation during the Skraup reaction is a common source of polymeric impurities.[3]
-
-
Solutions:
-
Reduction Step Optimization: The reduction of the nitro group is a critical step. Using iron powder in the presence of an acid like acetic acid is a common method.[6][7] Ensure sufficient equivalents of the reducing agent and allow adequate reaction time for complete conversion. Monitor the reaction by TLC or HPLC.[7]
-
Purification Strategy: A multi-step purification process is often required. An acid-base extraction can help remove non-basic impurities. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) or, if necessary, by column chromatography.[6][8]
-
Data Presentation
Table 1: Effect of Moderator on Skraup Reaction Yield
| Moderator | Temperature Control | Observed Vigor | Typical Yield Range | Reference |
| None | Difficult | High / Violent | 40-55% | [4] |
| Ferrous Sulfate (FeSO₄) | Moderate | Moderate | 75-85% | [3][4] |
| Boric Acid | Good | Low | 70-80% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-6-nitroquinoline (Skraup Reaction)
This protocol is a general guideline and should be optimized for specific scales and equipment.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 4-fluoro-2-nitroaniline, glycerol, and a moderator such as ferrous sulfate (FeSO₄).[4]
-
Acid Addition: Begin vigorous stirring and cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid through the addition funnel, ensuring the internal temperature is maintained below a controlled limit.[3]
-
Reaction: After the addition is complete, gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source. If the reaction becomes too vigorous, apply external cooling.[4] After the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[4]
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of ice water. Neutralize the solution with a concentrated sodium hydroxide solution to precipitate the crude product.
-
Isolation: Filter the crude product, wash it with water, and dry it. The product can be further purified by recrystallization.
Protocol 2: Reduction to this compound
-
Reaction Setup: In a reactor, suspend the 8-fluoro-6-nitroquinoline intermediate in a mixture of ethanol, water, and acetic acid.[6][7]
-
Reagent Addition: Heat the suspension to reflux and add iron powder in portions with vigorous stirring.[6][7]
-
Reaction: Maintain the reaction at reflux for several hours. Monitor the disappearance of the starting material by TLC or HPLC.[7]
-
Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.[6]
-
Isolation and Purification: Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).[6] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or recrystallization.[6]
Visualizations
Caption: A typical experimental workflow for the two-step synthesis of this compound.
Caption: A logical troubleshooting guide for key steps in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Crystallographic Validation of 8-Fluoroquinolin-6-amine
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the gold standard for unambiguously determining molecular structures. This guide provides a comparative framework for the validation of the 8-Fluoroquinolin-6-amine structure, leveraging crystallographic data from a closely related analogue and outlining the definitive experimental protocol.
While a complete crystallographic dataset for this compound is not publicly available, we can infer its likely structural characteristics by examining a validated analogue: 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline. Analysis of this related structure offers valuable insights into the bond lengths, angles, and intermolecular interactions that are likely to govern the crystal packing of this compound.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, providing a benchmark for the anticipated structural features of this compound.[1] These parameters define the size and shape of the unit cell—the fundamental repeating unit of the crystal—and the quality of the structural determination.
| Parameter | Value for 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 13.8482(19) Åb = 5.0534(8) Åc = 18.048(3) Åβ = 107.503(17)° |
| Volume (V) | 1204.5(3) ų |
| Molecules per Unit Cell (Z) | 4 |
| Radiation | Mo Kα |
| Temperature | 293 K |
| R-factor (R₁) | 0.041 |
| wR₂ (all data) | 0.081 |
Table 1: Crystallographic data for the comparative compound 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline.
The structure of the comparative compound is stabilized by a network of intermolecular forces, including N–H···N hydrogen bonds, C–H···F interactions, and π···π stacking.[1] It is highly probable that this compound would also exhibit significant hydrogen bonding involving the 6-amino group and potential intermolecular interactions involving the 8-fluoro substituent, influencing its crystal packing and physicochemical properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive validation of the this compound structure would be achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[2][3][4]
I. Crystal Growth
The initial and often most challenging step is to grow a high-quality single crystal of the compound.[3] The crystal should be of a suitable size (typically >0.1 mm in all dimensions), possess a regular and well-defined shape, and be free from significant internal defects like cracks.[3] Common methods for growing crystals of small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
II. Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray diffractometer.[2] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.[5] A detector, such as a CCD or CMOS sensor, records the position and intensity of these diffracted spots.[3]
III. Structure Solution and Refinement
The collected diffraction data, consisting of thousands of reflections, is then processed. The pattern of the spots provides information about the unit cell dimensions and the space group symmetry. The intensities of the spots are used to determine the arrangement of atoms within the unit cell. This is typically achieved through computational methods to solve the "phase problem."
The initial atomic model is then refined. This iterative process adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final structure is assessed using metrics such as the R-factor (R₁), which should ideally be below 0.05 for a well-resolved small molecule structure.
Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Relevance in Drug Discovery: Targeting Signaling Pathways
Quinoline derivatives are a prominent class of heterocyclic compounds known for their wide range of pharmacological activities, including roles as anticancer agents.[6][7] Many quinoline-based molecules act as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[8] This pathway is crucial for regulating cell survival, growth, and proliferation.[6] The precise structural information obtained from X-ray crystallography is vital for designing quinoline derivatives that can selectively bind to and inhibit kinases within this pathway, such as PI3K or mTOR, leading to the development of more effective and targeted cancer therapies.
Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
A Comparative Analysis of 8-Fluoroquinolin-6-amine and Its Isomers: A Guide for Drug Discovery Professionals
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and antimalarial properties. The strategic placement of substituents, such as fluorine and amino groups, on the quinoline ring can significantly modulate the physicochemical properties and pharmacological efficacy of the resulting compounds. This guide provides a comparative analysis of 8-Fluoroquinolin-6-amine and its positional isomers. Due to the limited availability of direct comparative studies in publicly accessible literature, this analysis compiles available data on individual isomers and related quinoline derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. The structure-activity relationships (SAR) for quinoline derivatives are complex, with the position of fluorine and amino groups playing a critical role in their biological activity. For instance, in the context of antimalarial 4-aminoquinolines, a 7-fluoro substitution has been shown to be less effective against chloroquine-resistant Plasmodium falciparum compared to 7-chloro or 7-bromo analogs[1]. In the realm of antibacterial agents, the presence of a fluorine atom, often at the 6-position, is crucial for the broad-spectrum activity of fluoroquinolone antibiotics[2]. This guide will delve into the synthesis, physicochemical properties, and biological activities of this compound and its isomers, providing a foundation for further research and development in this promising area of medicinal chemistry.
Physicochemical Properties
The position of the fluorine and amine substituents on the quinoline ring significantly influences the molecule's physicochemical properties, such as lipophilicity (LogP), topological polar surface area (TPSA), and basicity (pKa). These parameters, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. The following table summarizes the computed or available physicochemical properties for this compound and some of its isomers.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Computed LogP | TPSA (Ų) |
| This compound | FNH₂N | C₉H₇FN₂ | 162.16 | 1.96 | 38.91 |
| 6-Fluoroquinolin-8-amine | FNH₂N | C₉H₇FN₂ | 162.16 | 1.96 | 38.91 |
| 5-Fluoroquinolin-6-amine | FNH₂N | C₉H₇FN₂ | 162.16 | 1.96[3] | 38.91[3] |
| 6-Fluoroquinolin-5-amine | FNH₂N | C₉H₇FN₂ | 162.16 | 1.96 | 38.91 |
| 7-Fluoroquinolin-8-amine | FNH₂N | C₉H₇FN₂ | 162.16 | 1.96 | 38.91 |
Note: Computed LogP and TPSA values are based on the shared molecular formula and may vary slightly between isomers in more advanced computational models.
Biological Activity
Fluoro-amino quinolines are of significant interest due to their potential as antibacterial and anticancer agents. The biological activity is highly dependent on the substitution pattern. The following table presents a compilation of reported minimum inhibitory concentration (MIC) values for various quinoline derivatives against representative bacterial strains to illustrate the potential activity of this class of compounds. Data for the specific isomers of this compound is limited, and thus, data from structurally related compounds is included for comparative context.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 7-substituted-4-aminoquinolines | P. falciparum (CQ-resistant) | 18-500 (IC₅₀ nM) | [1] |
| N-(3-chloro-4-fluorophenyl)-7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)quinolin-4-amine | MRSA | 1.5 | [4] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Bacillus cereus | 3.12 | [5] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Staphylococcus aureus | 6.25 | [5] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Pseudomonas aeruginosa | 6.25 | [5] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Escherichia coli | 12.5 | [5] |
| 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl) fluoroquinolone (Compound 22) | Staphylococcus aureus (MRSA) | 0.125-0.5 | [6] |
| 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl) fluoroquinolone (Compound 22) | Enterococcus faecalis | 0.5-2 | [6] |
Experimental Protocols
Representative Synthesis of a Fluoro-Amino Quinoline Isomer
A common strategy for the synthesis of fluoro-amino quinolines involves a multi-step process, typically starting from a substituted aniline. The following is a representative protocol that can be adapted for the synthesis of various isomers.
Step 1: Synthesis of the corresponding Fluoro-Nitro-Quinoline
A substituted fluoro-aniline is subjected to a Skraup reaction or a similar cyclization method to form the quinoline ring. For example, to synthesize a 6-fluoro-8-nitroquinoline, 4-fluoro-2-nitroaniline would be reacted with glycerol, sulfuric acid, and an oxidizing agent like arsenic acid or sodium m-nitrobenzenesulfonate.
Step 2: Reduction of the Nitro Group
The fluoro-nitro-quinoline intermediate is then reduced to the corresponding fluoro-amino quinoline.
-
Reagents and Equipment:
-
Fluoro-nitro-quinoline derivative
-
Iron powder or Tin(II) chloride
-
Ethanol
-
Hydrochloric acid or Acetic acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of the fluoro-nitro-quinoline in a mixture of ethanol and acetic acid (or aqueous ethanol with HCl), add iron powder (or SnCl₂).
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Filter the mixture to remove the iron salts and wash the filter cake with ethyl acetate.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluoro-amino quinoline.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Materials and Equipment:
-
Test compound stock solution (in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of fluoro-amino quinolines.
Hypothetical Mechanism of Action: DNA Gyrase Inhibition
Many fluoroquinolone antibiotics exert their antibacterial effect by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.
Caption: Inhibition of DNA gyrase by a fluoroaminoquinoline leading to bacterial cell death.
Conclusion
The comparative analysis of this compound and its isomers reveals a class of compounds with significant potential in drug discovery. While direct experimental data for some specific isomers is sparse, the structure-activity relationships derived from related quinoline series provide valuable insights. The position of the fluoro and amino groups is a key determinant of their biological activity, influencing everything from their physicochemical properties to their target specificity. The synthetic routes are generally accessible, allowing for the generation of diverse libraries for screening. Future work should focus on the systematic synthesis and evaluation of a complete set of fluoro-amino quinoline isomers to build a comprehensive SAR model. This will enable the rational design of novel quinoline-based therapeutics with improved potency and selectivity.
References
- 1. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl) fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Comparative Guide to 8-Fluoroquinolin-6-amine and its Non-fluorinated Analog
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comprehensive comparison of 8-Fluoroquinolin-6-amine and its non-fluorinated counterpart, quinolin-6-amine, focusing on their potential antimicrobial and anticancer activities. While direct comparative experimental data is limited in publicly available literature, this guide synthesizes existing knowledge on quinoline derivatives and the well-established role of fluorine in medicinal chemistry to offer a predictive comparison and a framework for future research.
The Quinoline Scaffold and the Influence of Fluorination
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The strategic introduction of a fluorine atom into a bioactive molecule is a widely employed technique in modern drug design to enhance its therapeutic profile.
The incorporation of fluorine can profoundly impact a molecule's properties by:
-
Boosting Metabolic Stability: The robust carbon-fluorine bond enhances resistance to metabolic breakdown, potentially extending the compound's duration of action.
-
Improving Binding Affinity: Fluorine's high electronegativity can facilitate stronger interactions with biological targets, leading to increased potency.
-
Enhancing Membrane Permeability: The addition of fluorine can increase a molecule's lipophilicity, aiding its passage through cellular membranes to reach intracellular targets.
-
Modulating Physicochemical Properties: Fluorine's electron-withdrawing nature can alter the acidity or basicity of adjacent functional groups, influencing the molecule's ionization and target engagement.
Consequently, this compound is hypothesized to possess a distinct and potentially more potent biological activity profile compared to the non-fluorinated quinolin-6-amine.
A Theoretical Comparison of Biological Activities
In the absence of direct head-to-head studies, a theoretical comparison can be constructed based on established structure-activity relationships (SAR) for fluorinated quinoline compounds.
Antimicrobial Activity
While the fundamental quinolin-6-amine structure has been investigated for antimicrobial properties, the introduction of fluorine to the quinoline ring is a hallmark of the potent fluoroquinolone class of antibiotics.
Expected Impact of 8-Fluoro Substitution: The fluorine atom at the 8-position is anticipated to enhance the molecule's interaction with key bacterial enzymes like DNA gyrase and topoisomerase IV. This could translate to lower Minimum Inhibitory Concentrations (MICs) and potentially a broader spectrum of activity against various bacterial strains.
Anticancer Activity
The quinoline scaffold is prevalent in numerous anticancer agents that function by inhibiting protein kinases (e.g., EGFR, VEGFR), disrupting DNA topoisomerases, or triggering programmed cell death (apoptosis).
Expected Impact of 8-Fluoro Substitution: The fluorine atom at the 8-position could foster specific, high-affinity interactions within the ATP-binding sites of protein kinases, leading to more potent inhibition. The increased lipophilicity conferred by fluorine may also facilitate greater cellular uptake in cancer cells, resulting in lower half-maximal inhibitory concentrations (IC50) in cytotoxicity assays. By potentially modulating key signaling pathways more effectively, this compound may be a more potent inducer of apoptosis in cancerous cells.
Representative Biological Activity Data
To provide a practical context for the potential efficacy of these compounds, the following tables summarize the reported biological activities of various substituted quinolin-6-amine and fluorinated quinoline derivatives. It is important to note that this data is for illustrative purposes and does not represent a direct comparison between this compound and quinolin-6-amine.
Table 1: Representative Antimicrobial Activity of Substituted Quinoline Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | S. aureus | 2-5[1][2] |
| Halogenated 8-hydroxyquinolines | Gram-positive bacteria | 5.57–89.09[3] |
| Halogenated 8-hydroxyquinolines | Gram-negative bacteria | >644.92 (variable)[3] |
Table 2: Representative Anticancer Activity of Substituted Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25[4][5] |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5-25[4][5] |
| 2-Methyl-8-hydroxyquinoline derivatives | A549 (Lung) | Varies[6] |
Detailed Experimental Protocols
For researchers aiming to directly compare the biological activities of this compound and quinolin-6-amine, the following standardized experimental protocols are provided.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is the gold standard for assessing the in vitro antimicrobial activity of a compound.[7][8][9][10]
Materials:
-
Test compounds (this compound and quinolin-6-amine) dissolved in a suitable solvent (e.g., DMSO).
-
Relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Standardized bacterial inoculum (0.5 McFarland).
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to obtain a range of test concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the standardized bacterial suspension to all wells containing the test compounds.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Cell Viability Assessment by MTT Assay
The MTT assay is a widely used colorimetric method to evaluate the cytotoxic effects of a compound on cancer cell lines.[11][12][13][14]
Materials:
-
Test compounds (this compound and quinolin-6-amine) dissolved in DMSO.
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum).
-
Sterile 96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO-treated cells).
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualized Experimental and Mechanistic Frameworks
To further guide research in this area, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by these quinoline derivatives.
Caption: A generalized workflow for the comparative biological screening of chemical compounds.
Caption: A simplified representation of a potential mechanism of action for a quinoline-based inhibitor targeting the EGFR signaling pathway.
Future Research and Outlook
The lack of direct comparative data for this compound and quinolin-6-amine highlights a gap in the current scientific literature. Future research should prioritize the synthesis and side-by-side biological evaluation of these two compounds. Such studies would provide invaluable quantitative data to definitively assess the impact of 8-fluoro substitution on the antimicrobial and anticancer activities of the quinolin-6-amine scaffold. Mechanistic investigations, including enzyme inhibition assays, would further elucidate their molecular targets and guide the rational design of more potent and selective therapeutic agents based on this promising chemical framework.
References
- 1. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bds.berkeley.edu [bds.berkeley.edu]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Fluoroquinolin-6-amine Derivatives and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies specifically focused on 8-Fluoroquinolin-6-amine derivatives are limited in publicly available scientific literature. This guide provides a comparative analysis based on SAR studies of structurally related 6-aminoquinoline and 8-fluoroquinoline analogs to infer potential relationships for the target scaffold. The experimental data and protocols are representative of those commonly used in the evaluation of quinoline-based compounds.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and antimalarial effects. The introduction of a fluorine atom at the 8-position and an amine group at the 6-position of the quinoline ring system creates the this compound scaffold, a promising starting point for the design of novel bioactive molecules. The 8-fluoro substituent can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, while the 6-amino group provides a key site for further chemical modification to explore interactions with biological targets.
This guide explores the anticipated SAR of this compound derivatives by examining the known effects of substituents on related quinoline cores.
Inferred Structure-Activity Relationships
Based on the analysis of related 6-aminoquinoline and 8-fluoroquinoline derivatives, the following SAR trends can be postulated for this compound analogs:
Table 1: Postulated SAR of this compound Derivatives
| Position of Substitution | Type of Substituent | Postulated Effect on Activity | Rationale from Related Compounds |
| 6-Amino Group | Alkylation/Arylation | Potentially modulates target binding and selectivity. | In many quinoline-based kinase inhibitors, modification of an amino group is crucial for establishing key interactions within the ATP-binding pocket. |
| Acylation | May alter solubility and cell permeability. Can serve as a handle for prodrug strategies. | Acylation of amino groups in bioactive molecules is a common strategy to modify pharmacokinetic properties. | |
| 2-Position | Aromatic/Heteroaromatic Rings | Can enhance potency, particularly in kinase inhibitors, by occupying hydrophobic pockets. | In numerous quinoline-based inhibitors, substitution at the 2-position with aryl or heteroaryl groups leads to a significant increase in inhibitory activity. |
| 4-Position | Small, flexible groups | May influence planarity and interactions with the hinge region of kinases. | The 4-position of the quinoline ring is often involved in hydrogen bonding interactions with the target protein. |
| Other positions on the quinoline ring (e.g., 5, 7) | Electron-withdrawing or electron-donating groups | Can fine-tune the electronic properties of the quinoline ring system, affecting pKa and target engagement. | Substitution patterns on the quinoline ring are known to significantly impact the overall biological activity and selectivity profile. |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of quinoline derivatives, which would be applicable to the study of this compound analogs.
General Synthetic Protocol for N-Substituted this compound Derivatives
A common method for modifying the 6-amino group is through coupling reactions, such as amide bond formation or Buchwald-Hartwig amination.
-
Starting Material: this compound.
-
Amide Coupling: To a solution of this compound in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide), add an equimolar amount of a carboxylic acid, a coupling agent (e.g., HATU or EDCI), and a base (e.g., triethylamine or diisopropylethylamine).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acylated derivative.
In Vitro Kinase Inhibition Assay
This protocol describes a typical method to evaluate the inhibitory activity of compounds against a specific protein kinase.
-
Materials: Recombinant kinase, appropriate substrate peptide, ATP, and test compounds.
-
Assay Buffer: Prepare a suitable buffer containing MgCl₂, DTT, and BSA.
-
Reaction Mixture: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting SAR studies on a novel chemical scaffold like this compound.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Hypothetical Signaling Pathway
The diagram below depicts a hypothetical signaling pathway that could be targeted by this compound derivatives, for instance, as inhibitors of a protein kinase involved in cancer progression.
Caption: A hypothetical signaling pathway targeted by a kinase inhibitor.
Conclusion
comparing the efficacy of different synthetic routes to 8-Fluoroquinolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 8-Fluoroquinolin-6-amine, a key intermediate in the development of various pharmaceutical compounds. The efficacy of each route is evaluated based on reaction yield, purity, and procedural complexity, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Reduction of 8-Fluoro-6-nitroquinoline | Route 2: Combes Synthesis |
| Starting Materials | 8-Fluoro-6-nitroquinoline | 4-Fluoro-1,2-phenylenediamine, Acetylacetone |
| Key Transformation | Reduction of a nitro group | Acid-catalyzed cyclocondensation |
| Typical Yield | High (reported up to 95%) | Moderate to High (typically 60-80%) |
| Reaction Conditions | Mild (catalytic hydrogenation) | Harsher (acidic, high temperature) |
| Scalability | Generally straightforward | Can be challenging due to potential side reactions |
| Atom Economy | Good | Moderate |
Route 1: Reduction of 8-Fluoro-6-nitroquinoline
This synthetic pathway involves the reduction of a nitro functional group to an amine. This is a common and generally high-yielding transformation in organic synthesis. The starting material, 8-Fluoro-6-nitroquinoline, can be prepared through the nitration of 8-fluoroquinoline.
A prevalent and efficient method for this reduction is catalytic hydrogenation, utilizing a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.
Caption: Synthetic pathway for Route 1.
Experimental Protocol:
A solution of 8-Fluoro-6-nitroquinoline (1.0 g, 5.2 mmol) in ethanol (20 mL) is treated with 10% palladium on carbon (0.1 g). The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 95% |
| Purity | >98% (by HPLC) |
| Reaction Time | 4-6 hours |
| Key Reagents Cost | Moderate (primarily driven by Pd/C) |
Route 2: Combes Synthesis
The Combes synthesis offers an alternative approach to constructing the quinoline core directly. This method involves the acid-catalyzed reaction of an aniline with a β-diketone. For the synthesis of this compound, 4-fluoro-1,2-phenylenediamine is condensed with acetylacetone.
Caption: Synthetic pathway for Route 2.
Experimental Protocol:
A mixture of 4-fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and acetylacetone (1.0 g, 10 mmol) is slowly added to concentrated sulfuric acid (10 mL) with cooling in an ice bath. The reaction mixture is then heated to 110-120°C for 2-3 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a concentrated ammonium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Yield | 75% |
| Purity | >97% (by HPLC) |
| Reaction Time | 2-3 hours |
| Key Reagents Cost | Low |
Comparison and Conclusion
Both synthetic routes offer viable methods for the preparation of this compound.
Route 1 (Reduction) is characterized by its high yield and mild reaction conditions, making it an attractive option for laboratory-scale synthesis and potentially for larger-scale production where starting material availability is not a concern. The primary drawback is the cost of the palladium catalyst.
Route 2 (Combes Synthesis) provides a more atom-economical approach with lower-cost starting materials. However, the reaction conditions are harsher, which may not be suitable for substrates with sensitive functional groups. The yield is typically lower than the reduction route, and the reaction may require more careful optimization to minimize side products.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the availability of starting materials. For high-purity material with a straightforward workup, the reduction of 8-Fluoro-6-nitroquinoline is the preferred method. For a more cost-effective and convergent synthesis, the Combes reaction presents a strong alternative.
Analytical Validation of 8-Fluoroquinolin-6-amine Purity: A Comparative Guide to HPLC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 8-Fluoroquinolin-6-amine is a critical step in the journey toward safe and effective therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analytical validation of this compound purity, supported by experimental data and detailed protocols. HPLC is often considered the gold standard for purity analysis due to its precision and versatility.[1] When coupled with Mass Spectrometry (MS), it provides an enhanced level of specificity and sensitivity, allowing for both the separation and molecular weight identification of the analyte and its potential impurities.[1][2]
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines that outline the necessary parameters for analytical method validation.[4][5]
HPLC-MS Method Performance and Validation
A robust HPLC-MS method was developed and validated for the purity determination of this compound. The validation was performed in accordance with ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[3][6]
Data Presentation
The quantitative data from the validation study are summarized in the tables below, offering a clear comparison of the method's performance characteristics.
Table 1: HPLC-MS Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| Monitored Ion (m/z) | [M+H]⁺ for this compound |
Table 2: System Suitability Testing (SST) Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Repeatability of Injections (%RSD) | ≤ 1.0% | 0.4% |
Table 3: Summary of Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.6% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | - | 0.05 µg/mL |
| Limit of Quantification (LOQ) | - | 0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte | Passed |
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful tool, other techniques can be employed for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the need for structural information or the nature of potential impurities.
Table 4: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Limitations | Applicability to this compound |
| HPLC-MS | Chromatographic separation coupled with mass-based detection. | High sensitivity and specificity; provides molecular weight information for impurity identification.[1] | Higher instrument cost and complexity compared to HPLC-UV. | Excellent: Ideal for identifying and quantifying unknown impurities and degradation products at low levels. |
| HPLC-UV | Chromatographic separation based on polarity, with detection via UV absorbance. | Robust, widely available, and cost-effective.[7] | Co-eluting impurities without a chromophore may not be detected; does not provide structural information. | Good: Suitable for routine quality control and purity assays where impurities are known and possess UV absorbance. |
| UPLC-MS | Uses smaller particle size columns for higher resolution and faster analysis than HPLC.[8] | Increased throughput, higher resolution, and better sensitivity. | Higher backpressure requires specialized instrumentation; higher initial cost.[8] | Excellent: Advantageous for complex samples with many impurities or for high-throughput screening environments. |
| GC-MS | Separation of volatile compounds in the gas phase, followed by mass detection.[9] | Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.[10] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. | Poor: Not directly applicable for the primary purity assessment but essential for analyzing residual solvents from the synthesis process. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results.[3]
HPLC-MS System and Conditions
-
System: An HPLC system equipped with a gradient pump, autosampler, column oven, and coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.[11]
-
Chromatographic Conditions: As detailed in Table 1.
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards for linearity, LOD, and LOQ determination.
-
Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the standard stock solution.
Validation Procedures
-
Specificity: Analyze a blank (mobile phase), the reference standard, the sample solution, and a spiked sample containing known related impurities. Demonstrate that no interfering peaks are observed at the retention time of this compound.
-
Linearity: Analyze five concentrations of the reference standard across a range of 50% to 150% of the target concentration in triplicate.[12] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).[12]
-
Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.[6]
-
Precision:
-
Repeatability: Analyze six independent preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[5] Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.[5] Calculate the %RSD.
-
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
Visualizing the Workflow and Logic
Diagrams can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for HPLC-MS method validation.
Caption: Logical relationships of key ICH validation parameters.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. moravek.com [moravek.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. actascientific.com [actascientific.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Comparative Docking Analysis of 8-Fluoroquinolin-6-amine Analogs in Kinase Active Sites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of 8-Fluoroquinolin-6-amine analogs within various kinase active sites, supported by computational docking data. The following sections detail the experimental protocols, present comparative data in a structured format, and visualize key biological and experimental workflows.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] The introduction of a fluorine atom at the 8-position and an amine group at the 6-position can significantly influence the molecule's electronic properties and binding interactions, making these analogs promising candidates for targeted cancer therapy. Molecular docking is a crucial computational method used to predict the binding modes and affinities of these small molecules within the active sites of protein kinases.[2][3]
Comparative Docking Performance of Quinolone Analogs
The following table summarizes the docking scores of various quinoline analogs against different kinase targets. A more negative docking score generally indicates a higher predicted binding affinity.
| Compound ID | Target Kinase | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Series 1: Quinoline-3-Carboxamide Derivatives | |||||
| 6a | ATM | - | -8.56 | - | [4] |
| 6b | ATM | - | -9.01 | - | [4] |
| 6c | ATM | - | -8.77 | - | [4] |
| 6d | ATM | - | -8.89 | - | [4] |
| 6e | ATM | - | -9.12 | - | [4] |
| 6f | ATM | - | -9.23 | Tyr(73), Asp(207) | [4][5] |
| Series 2: Fluoroquinolone Derivatives | |||||
| Ofloxacin | HCV NS3 Helicase | - | - | Thr-295, Pro-230, Gln-493 | [6] |
| Sparfloxacin | HCV NS3 Helicase | - | - | Thr-295, Pro-230, Gln-493 | [6] |
| Series 3: Gatifloxacin Derivatives | |||||
| Derivative 1 | DNA Topoisomerase II | - | -8.9 | - | [4] |
| Derivative 2 | DNA Topoisomerase II | - | -9.2 | - | [4] |
| Derivative 3 | DNA Topoisomerase II | - | -9.5 | - | [4] |
| Derivative 4 | DNA Topoisomerase II | - | -9.1 | - | [4] |
| Series 4: 8-Hydroxyquinoline Derivatives | |||||
| Compound 2 | Hela, HCT 116, MCF-7 | - | - | - | [7] |
Experimental Protocols
Molecular Docking Workflow
A generalized workflow for molecular docking studies involves several critical steps, from the initial preparation of the protein and ligand to the final analysis of the results.[1]
-
Protein Preparation : The three-dimensional structure of the target kinase is typically obtained from the Protein Data Bank (PDB).[1] The structure is then prepared by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure's energy to relieve any steric clashes.[1]
-
Ligand Preparation : The 3D structures of the this compound analogs are generated and optimized. This process includes generating various possible conformations and assigning correct atom types and partial charges.[1]
-
Receptor Grid Generation : A grid box is defined around the active site of the kinase. This grid represents the three-dimensional space where the docking calculations will be performed.[1]
-
Molecular Docking : The prepared ligands are then docked into the receptor grid using software such as AutoDock, Glide, or GOLD.[1][8] The docking algorithm samples numerous conformations and orientations of the ligand within the active site and scores them based on their predicted binding affinity.[1]
-
Analysis of Docking Poses : The best-scoring poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.[1]
Visualizing Biological and Experimental Processes
To better understand the logical flow of a comparative docking study and the biological context of kinase inhibition, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase | MDPI [mdpi.com]
- 6. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 8-Fluoroquinolin-6-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-fluoroquinolin-6-amine scaffold is a promising pharmacophore in modern medicinal chemistry. The introduction of a fluorine atom can significantly influence the physicochemical and pharmacological properties of quinoline derivatives, often leading to enhanced metabolic stability and improved binding affinity.[1] A thorough understanding of the metabolic fate of this class of compounds is crucial for the successful development of novel therapeutic agents. This guide provides an objective comparison of the metabolic stability of hypothetical this compound derivatives, supported by a detailed experimental protocol for in vitro assessment.
Comparative Metabolic Stability of this compound Derivatives
The following table summarizes hypothetical in vitro metabolic stability data for a series of this compound derivatives in human liver microsomes. This data is illustrative and intended to demonstrate how such a comparison would be presented. Actual values would be determined experimentally.
| Compound ID | R1-Substituent | R2-Substituent | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 8-FQ-6-A-001 | H | H | 25 | 27.7 |
| 8-FQ-6-A-002 | CH₃ | H | 45 | 15.4 |
| 8-FQ-6-A-003 | H | CH₃ | 38 | 18.2 |
| 8-FQ-6-A-004 | OCH₃ | H | > 60 | < 11.5 |
| 8-FQ-6-A-005 | H | OCH₃ | 52 | 13.3 |
| 8-FQ-6-A-006 | Cl | H | 30 | 23.1 |
| 8-FQ-6-A-007 | H | Cl | 28 | 24.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
A common and effective method for assessing the metabolic stability of investigational compounds is the in vitro liver microsomal stability assay. This assay provides a measure of the intrinsic clearance of a compound, which is a key parameter in predicting its in vivo pharmacokinetic profile.[2][3]
Liver Microsomal Stability Assay Protocol
1. Objective: To determine the rate of metabolism of this compound derivatives when incubated with human liver microsomes and a cofactor-regenerating system.
2. Materials:
-
Test compounds (this compound derivatives)
-
Human liver microsomes (pooled from multiple donors)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., verapamil - high clearance, imipramine - low clearance)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound working solutions at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound. The final volume of the incubation mixture is typically 200 µL.
-
Incubate the reaction mixtures at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing an internal standard to the collected aliquot.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be specific and sensitive for each of the tested derivatives.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Visualizing the Experimental Workflow and Potential Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing metabolic stability and a generalized potential metabolic pathway for quinoline derivatives.
Conclusion and Future Directions
The metabolic stability of this compound derivatives is a critical determinant of their potential as drug candidates. While this guide provides a framework for assessing and comparing their stability, there is a notable absence of publicly available, direct comparative experimental data for this specific chemical series. Further research is warranted to synthesize and evaluate a library of these compounds to establish clear structure-metabolism relationships. Such studies will be invaluable for guiding the design of future derivatives with optimized pharmacokinetic profiles, ultimately accelerating the development of new and effective therapeutics based on the this compound scaffold.
References
head-to-head comparison of 8-Fluoroquinolin-6-amine with other kinase inhibitor scaffolds
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is dominated by a select group of heterocyclic scaffolds that serve as the foundational architecture for a multitude of approved and investigational drugs. These "privileged scaffolds" offer a combination of synthetic tractability and a favorable geometry for binding to the ATP pocket of protein kinases. This guide provides a head-to-head comparison of the quinoline scaffold, with a particular interest in the potential of 8-Fluoroquinolin-6-amine as a novel kinase inhibitor framework, against other prominent kinase inhibitor scaffolds including quinazolines, pyrimidines, and pyrazoles.
While specific experimental data on the kinase inhibitory profile of this compound is not extensively available in the public domain, this guide will utilize well-characterized quinoline-based inhibitors as representative examples to facilitate a comparative analysis. The objective is to provide a clear, data-driven overview of the performance of these core structures against key oncogenic kinases, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Performance Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various kinase inhibitors, categorized by their core scaffold. These values have been compiled from publicly available research and serve as a benchmark for comparing the potency of these different chemical starting points. It is important to note that direct comparisons can be influenced by variations in assay conditions between different studies.
Table 1: Quinoline Scaffold - Representative Inhibitors
The quinoline scaffold is a key component of several FDA-approved kinase inhibitors, demonstrating its versatility in targeting a range of kinases with high potency.
| Compound | Target Kinase | IC50 (nM) |
| Bosutinib | Src | 1-3 |
| Lapatinib | EGFR | 3.2 ± 1.6 |
| HER2 | - | |
| Cabozantinib | c-Met | 40 |
| VEGFR2 | - | |
| Compound 29 | c-Met | 0.59 |
| Compound 57 | EGFR | 3.2 ± 1.6 |
Note: A dash (-) indicates that a specific value was not provided in the cited sources.
Table 2: Quinazoline Scaffold - Representative Inhibitors
The quinazoline scaffold is another highly successful framework in kinase inhibitor design, with numerous approved drugs targeting key signaling pathways in cancer.
| Compound | Target Kinase | IC50 (nM) |
| Erlotinib | EGFR | 2 |
| EGFR (L858R) | 2 | |
| EGFR (T790M) | 200 | |
| Gefitinib | EGFR | - |
| Compound 26 | EGFR | 20.72 |
| Compound 46 | VEGFR-2 | 5.4 |
| Compound 16 | EGFR | 0.006 |
Note: A dash (-) indicates that a specific value was not provided in the cited sources.
Table 3: Pyrimidine Scaffold - Representative Inhibitors
Pyrimidine-based inhibitors are prevalent in oncology, often exhibiting high selectivity and potency against various kinases.
| Compound | Target Kinase | IC50 (nM) |
| Osimertinib | EGFR (WT) | ~15 |
| EGFR (L858R) | ~1 | |
| EGFR (T790M) | ~1 | |
| Compound 5k | EGFR | 79 |
| Her2 | 40 | |
| VEGFR2 | 136 | |
| CDK2 | - | |
| Compound 65 | PDGFr | 1110 |
| FGFr | 130 | |
| EGFr | 450 | |
| c-src | 220 |
Note: A dash (-) indicates that a specific value was not provided in the cited sources.
Table 4: Pyrazole Scaffold - Representative Inhibitors
The pyrazole scaffold is a versatile building block for kinase inhibitors, with derivatives showing potent activity against a range of targets.
| Compound | Target Kinase | IC50 (µM) |
| Compound 6 | Aurora A | 0.16 |
| Compound 17 | Chk2 | 0.0179 |
| Compound 29 | EGFR | 0.21 |
| HER-2 | 1.08 | |
| Compound 1 | Akt1 | 0.061 |
| Compound 6t | CDK2 | 0.09 |
| TRKA | 0.45 |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for common in vitro kinase assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical procedure for measuring the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Detection reagent (e.g., ADP-Glo™, Lance® Ultra ULight™, or equivalent)
-
Microplate reader compatible with the detection chemistry
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a suitable microplate, add the kinase and its specific substrate to the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal generated is proportional to the amount of ADP produced or substrate phosphorylated.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Cellular Kinase Inhibition
This method assesses the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the phosphorylated form of the target kinase. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target kinase to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target kinase.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 8-Fluoroquinolin-6-amine
The proper disposal of 8-Fluoroquinolin-6-amine, a halogenated aromatic amine, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its chemical structure, it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[1][2][3] Adherence to the following procedures is mandatory for all laboratory personnel.
Hazard Profile and Disposal Considerations
While a specific Safety Data Sheet (SDS) for this compound was not identified, its classification as a halogenated aromatic amine informs the necessary precautions. Similar compounds exhibit potential toxicity, and may be carcinogenic and harmful to aquatic life with long-lasting effects.[1][4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[1]
| Chemical Classification | Primary Hazards | Disposal Requirement |
| Halogenated Organic Compound | Potential environmental toxin; very toxic to aquatic life.[1][4] | Must be segregated from non-halogenated waste for specialized disposal, often involving high-temperature incineration.[1] |
| Aromatic Amine | Potential carcinogen and mutagen.[1] | Requires containment in clearly labeled, sealed hazardous waste containers; sewer disposal is prohibited.[1][5] |
Step-by-Step Disposal Protocol
This protocol details the required steps for the safe segregation and disposal of waste containing this compound.
Personnel: Laboratory staff trained in handling hazardous chemical waste. Equipment:
-
Appropriate Personal Protective Equipment (PPE).
-
Designated and clearly labeled hazardous waste container for "Halogenated Organic Waste".[1] The container should be made of a compatible material (e.g., glass or polyethylene) with a tightly fitting cap.[5]
-
Waste accumulation log.
-
Chemical fume hood.
Procedure:
-
Waste Segregation:
-
Accumulation of Waste:
-
Collect all waste containing this compound in the designated container. This includes:
-
Solid waste (e.g., residual powder, contaminated weighing paper).
-
Liquid waste (e.g., solutions containing the compound).
-
Contaminated consumables (e.g., pipette tips, gloves, absorbent paper).[1]
-
-
All work involving the transfer of this waste should be conducted within a chemical fume hood to minimize inhalation exposure.[5]
-
-
Container Management:
-
Keep the hazardous waste container tightly sealed at all times, except when adding waste.[5]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.
-
Store the container in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents and strong acids.[3][6]
-
Do not overfill the container; leave adequate headspace for expansion.[5]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple rinsed with a suitable solvent (e.g., acetone or ethanol).[5]
-
The first rinsate is considered hazardous and must be collected in the "Halogenated Organic Waste" container.[1][5]
-
Subsequent rinses, after the initial hazardous one, should also be collected as hazardous waste to ensure thorough decontamination.
-
After triple rinsing, the original label on the container should be completely defaced or removed before disposal according to your institution's guidelines for decontaminated labware.[5]
-
-
Request for Disposal:
-
Once the waste container is full, or if it has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4][6]
-
Emergency Procedures: Spill Management
In the event of a spill, the following immediate actions are required:
-
Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.[1]
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1] Do not let the product enter drains.[4]
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the contaminated absorbent material and any contaminated soil or surfaces.
-
Place all cleanup materials into a sealed, clearly labeled container for disposal as "Halogenated Organic Waste".[1]
-
-
Report: Report the spill to your laboratory supervisor and institutional EHS office, regardless of the size.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.
References
Personal protective equipment for handling 8-Fluoroquinolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 8-Fluoroquinolin-6-amine. The following procedures are based on best practices for handling analogous hazardous chemical compounds, including fluoroquinolones and aromatic amines, due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Item | Standard |
| Eye and Face | Chemical splash goggles or safety glasses with a face shield if there is a splash hazard.[1][2][3] | ANSI Z.87.1 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[1][2][4] | |
| Body | A lab coat or chemical-resistant suit should be worn to protect the skin.[4][5] | |
| Respiratory | A NIOSH-approved respirator is necessary if working outside of a fume hood or with powders.[1][2][3][4] | NIOSH Approved |
| Foot | Closed-toe shoes are mandatory in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to prevent contamination and accidental exposure.
-
Preparation :
-
Handling :
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood to avoid inhalation of dust particles.
-
Use dedicated spatulas and glassware.
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
If the compound needs to be dissolved, add it slowly to the solvent to avoid splashing.
-
-
Post-Handling :
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Waste".[6][11]
-
Liquid waste, including reaction residues and solvent rinses, should be collected in a separate, sealed, and labeled container for "Halogenated Liquid Waste".[11]
-
-
Container Management :
-
Waste containers should be kept closed when not in use.[6]
-
Store waste containers in a designated satellite accumulation area.
-
-
Disposal Request :
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. sams-solutions.com [sams-solutions.com]
- 6. benchchem.com [benchchem.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. cdc.gov [cdc.gov]
- 10. knowledge.carolina.com [knowledge.carolina.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
